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  • Product: Methyl (oxolan-2-ylidene)acetate
  • CAS: 52196-15-3

Core Science & Biosynthesis

Foundational

Electronic properties of exocyclic enol ethers like methyl (oxolan-2-ylidene)acetate

An In-depth Technical Guide to the Electronic Properties of Exocyclic Enol Ethers: The Case of Methyl (oxolan-2-ylidene)acetate For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Rol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of Exocyclic Enol Ethers: The Case of Methyl (oxolan-2-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Exocyclic Enol Ethers

Exocyclic enol ethers represent a fascinating and synthetically versatile class of activated alkenes. Their unique electronic structure, arising from the interplay between an ether oxygen and an external double bond, renders them highly valuable building blocks in organic synthesis. These motifs are instrumental in the construction of complex molecular architectures, including spiroketals and other heterocyclic systems frequently found in natural products and pharmaceutically active compounds.[1][2][3] Unlike their endocyclic counterparts, the exocyclic arrangement introduces distinct stereoelectronic and conformational constraints that significantly influence their reactivity and properties.

This guide provides a deep dive into the core electronic properties of these systems, using methyl (oxolan-2-ylidene)acetate as a representative example. We will explore the delicate balance of resonance, inductive effects, and conjugation that governs their behavior. By understanding these fundamental principles, researchers can better predict and control the outcomes of reactions involving this powerful class of molecules.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's electronic properties begins with its unambiguous synthesis and characterization. Methyl (oxolan-2-ylidene)acetate can be reliably synthesized via a Horner-Wadsworth-Emmons (HWE) reaction, a standard olefination protocol known for its high efficiency and stereoselectivity.

Synthetic Protocol: Horner-Wadsworth-Emmons Olefination

This procedure outlines the synthesis starting from commercially available γ-butyrolactone and methyl diethylphosphonoacetate. The causality behind this choice lies in the HWE reagent's ability to react with lactones and the typical E-selectivity of the reaction, which is often desired.

Step 1: Deprotonation of the Phosphonate Reagent

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil) to the stirring THF. Caution: NaH is highly reactive and pyrophoric.

  • Add methyl diethylphosphonoacetate dropwise to the suspension. The formation of a clear solution and cessation of hydrogen gas evolution indicates the complete formation of the phosphonate anion.

Step 2: Reaction with γ-Butyrolactone

  • Maintain the reaction temperature at 0°C.

  • Add γ-butyrolactone dropwise to the solution of the phosphonate anion.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl (oxolan-2-ylidene)acetate as a clear oil.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Deprotonation of Phosphonate Reagent S2 Reaction with γ-Butyrolactone S1->S2 S3 Aqueous Workup S2->S3 S4 Purification (Column Chromatography) S3->S4 C1 NMR Spectroscopy (¹H, ¹³C) S4->C1 Pure Product C2 IR Spectroscopy S4->C2 Pure Product C3 UV-Vis Spectroscopy S4->C3 Pure Product C4 Mass Spectrometry S4->C4 Pure Product

Caption: Workflow from synthesis to spectroscopic analysis.

Spectroscopic Data Summary

Spectroscopy provides the first empirical window into the electronic environment of a molecule. The data below are predicted based on typical values for α,β-unsaturated esters and enol ethers.[4][5][6]

Technique Feature Expected Chemical Shift / Frequency Interpretation
¹H NMR Vinylic Proton (=C-H)δ 4.8-5.0 ppmThe proton on the double bond is deshielded by the adjacent ester group but shielded by the electron-donating ether oxygen.
Methoxy Protons (-OCH₃)δ 3.6-3.7 ppmTypical singlet for a methyl ester.
Allylic Protons (-CH₂-C=)δ 2.1-2.3 ppmProtons adjacent to the double bond.
¹³C NMR Carbonyl Carbon (C=O)δ 165-170 ppmCarbonyl carbon of an α,β-unsaturated ester.
Olefinic Carbon (C=C-O)δ 150-155 ppmThe carbon attached to the ether oxygen is significantly deshielded.
Olefinic Carbon (=C-H)δ 102-105 ppmThe carbon bearing the vinylic proton is shielded due to resonance donation from the oxygen.[7]
IR Spectroscopy C=O Stretch1715-1730 cm⁻¹Conjugation lowers the carbonyl stretching frequency from the typical aliphatic ester range (1735-1750 cm⁻¹).[8]
C=C Stretch~1650-1670 cm⁻¹Characteristic stretching frequency for the double bond.
C-O Stretch1000-1300 cm⁻¹Two or more bands corresponding to the ester and ether C-O bonds.[8]
UV-Vis Spectroscopy λmax220-250 nmThis absorption corresponds to the π → π* transition of the conjugated system. The extended conjugation shifts the λmax to a longer wavelength compared to an isolated double bond.[9][10][11]

Analysis of Core Electronic Properties

The reactivity and stability of methyl (oxolan-2-ylidene)acetate are dictated by a sophisticated interplay of several electronic effects.

Resonance and Electron Delocalization

The defining characteristic of enol ethers is the donation of a lone pair of electrons from the oxygen atom into the adjacent π-system.[12][13] This creates a resonance-stabilized system where the β-carbon (the vinylic carbon not attached to the oxygen) develops a partial negative charge, making the double bond electron-rich and nucleophilic. This effect is more pronounced than in a simple alkene, leading to enhanced susceptibility to electrophilic attack.[12]

Caption: Resonance delocalization in the enol ether moiety.

Extended Conjugation

In methyl (oxolan-2-ylidene)acetate, the enol ether is conjugated with the carbonyl group of the ester. This extended π-system further delocalizes electron density across the molecule. This conjugation has two primary consequences:

  • Thermodynamic Stabilization: The delocalization of electrons over a larger system lowers the overall energy of the molecule, increasing its stability.

  • Spectroscopic Signature: Extended conjugation decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11][14] This results in the absorption of light at longer wavelengths, as observed in UV-Vis spectroscopy.[9]

Inductive and Stereoelectronic Effects

While resonance is a powerful donating effect, the electronegativity of the oxygen atoms also exerts an electron-withdrawing inductive effect through the sigma bonds. However, in enol ethers, the resonance effect typically dominates, defining the overall electron-rich nature of the alkene.[12]

Stereoelectronic effects are subtle but crucial, relating molecular geometry to orbital overlap.[15][16] For optimal π-conjugation, the p-orbitals of the double bond and the carbonyl group must be aligned. The five-membered ring introduces some conformational rigidity, which can influence this alignment.[17] Any deviation from planarity can disrupt orbital overlap, affecting both stability and reactivity.[17][18]

G center Electronic Properties of Methyl (oxolan-2-ylidene)acetate Resonance Resonance Donation (O lone pair → C=C) center->Resonance  (Dominant) Conjugation Extended Conjugation (C=C → C=O) center->Conjugation Inductive Inductive Withdrawal (O atoms) center->Inductive Stereo Stereoelectronic Effects (Orbital Alignment) center->Stereo

Caption: Interplay of electronic effects in the molecule.

Predicted Reactivity and Synthetic Utility

The electronic structure of methyl (oxolan-2-ylidene)acetate makes it a versatile synthetic intermediate.

  • Electrophilic Addition: The electron-rich nature of the double bond makes it highly reactive towards electrophiles. Protonation, for instance, occurs readily at the β-carbon.[12][19]

  • Cycloaddition Reactions: As electron-rich alkenes, exocyclic enol ethers are excellent partners in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to form complex spirocyclic systems.[1][2][20]

  • Michael Acceptor: While the double bond is nucleophilic, the overall conjugated system can also act as a Michael acceptor, with nucleophiles attacking the β-carbon, although this reactivity is tempered by the electron-donating ether oxygen.

These properties are leveraged in drug development to build molecular scaffolds like tetrahydropyrans and tetrahydrofurans, which are present in numerous biologically active natural products.[3]

References

  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enol
  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enol
  • Stereoelectronic Substituent Effects. Accounts of Chemical Research. [Link]

  • Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid c
  • Stereoelectronic Effects in Six-Membered Rings. Wipf Group.
  • Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. N/A. [Link]

  • Enol Ethers as Substrates for Efficient Z- and Enantioselective Ring-Opening/Cross-Metathesis Reactions Promoted by Stereogenic-at-Mo Complexes. Utility in Chemical Synthesis and Mechanistic Attributes. NIH. [Link]

  • N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Science Publishing. [Link]

  • Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu. [Link]

  • Mechanistic studies (a); ¹H NMR spectra of enol ethers 5d, 5b, 5a and... ResearchGate. [Link]

  • Enol ether. Wikipedia. [Link]

  • Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals. Precision Chemistry. [Link]

  • Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. PMC. [Link]

  • Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals. PMC. [Link]

  • Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. The Royal Society of Chemistry.
  • Reactivity of enol ethers under acidic conditions. ResearchGate. [Link]

  • Ozonolysis of enol ethers: formation of SOA and oligomers. ACP. [Link]

  • UV-Visible Spectroscopy. MSU chemistry. [Link]

  • Stereoelectronic effect. Wikipedia. [Link]

  • Conjugated Systems and UV Spectroscopy. Fiveable. [Link]

  • Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors. PMC. [Link]

  • Studies towards the synthesis of (-)-centrolobine via the carbonyl ene reaction of exocyclic enol ethers. SURFACE at Syracuse University. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals. Precision Chemistry. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • Enol ethers: preparation and synthetic applications. N/A. [Link]

  • Ultraviolet (UV)–visible (Vis) absorption spectra of the enol-(S)-1... ResearchGate. [Link]

  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. [Link]

  • 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. MDPI. [Link]

  • SELECTIVE SYNTHESIS OF BENZYL ENOL ETHERS OF β-DICARBONYL COMPOUNDS IN BASIC CONDITION AND THE APPLICATION TOWARDS SYNTHESIS OF NAPHTHOQUINONES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday). Semantic Scholar. [Link]

Sources

Exploratory

Understanding E/Z Isomerism in Methyl (Oxolan-2-ylidene)acetate

This in-depth technical guide details the structural analysis, synthesis, and characterization of methyl (oxolan-2-ylidene)acetate , focusing specifically on the differentiation and control of its E and Z isomers. Techni...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural analysis, synthesis, and characterization of methyl (oxolan-2-ylidene)acetate , focusing specifically on the differentiation and control of its E and Z isomers.

Technical Guide for Synthetic & Medicinal Chemists

Executive Summary

Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) is a critical "push-pull" alkene intermediate used in the synthesis of spirocyclic alkaloids and complex heterocycles. Its reactivity and biological interaction profiles are strictly governed by the geometry of the exocyclic double bond. This guide provides a definitive framework for assigning E/Z configuration using Cahn-Ingold-Prelog (CIP) rules, controlling stereoselectivity during synthesis, and validating geometry via NMR spectroscopy.

Part 1: Structural Analysis & CIP Assignment

The assignment of E and Z configurations for exocyclic enol ethers often causes confusion due to the priority of the ring oxygen.

The Molecule

The structure consists of a five-membered oxolane (tetrahydrofuran) ring connected to a methyl acetate group via an exocyclic double bond.

IUPAC Name: Methyl (2E)-2-(oxolan-2-ylidene)acetate (or Z depending on isomer).

Definitive CIP Assignment Strategy

To assign the configuration, we rank the substituents on each carbon of the double bond (C=C) based on atomic number.[1]

  • Carbon 1 (Exocyclic Alpha-Carbon):

    • Group A: Carboxyl group (–COOCH₃). The carbon is bonded to Oxygen (O, O, O via phantom atoms). Priority: High (1) .

    • Group B: Hydrogen atom (–H). Priority: Low (2) .

  • Carbon 2 (Ring Carbon C2):

    • Group A: Ring Oxygen (–O–CH₂...). Atomic number of O is 8. Priority: High (1) .

    • Group B: Ring Methylene (–CH₂–). Atomic number of C is 6. Priority: Low (2) .

The Isomers[1]
  • Z-Isomer (Zusammen): The high-priority groups (Ring Oxygen and Ester Carbonyl) are on the same side of the double bond.[2]

  • E-Isomer (Entgegen): The high-priority groups are on opposite sides of the double bond.[1][2]

Critical Note: In this specific system, the Z-isomer places the ester carbonyl cis to the ring oxygen. This is often the thermodynamically preferred isomer due to dipole minimization and favorable


 orbital overlap, though steric factors in substituted analogs can shift this equilibrium.

Part 2: Synthesis & Stereocontrol[3]

The synthesis of methyl (oxolan-2-ylidene)acetate is typically achieved via the Horner-Wadsworth-Emmons (HWE) reaction or the cyclization of alkynoates . The HWE route is preferred for its ability to tune selectivity.

Synthesis Workflow (HWE Route)

The reaction of 2-hydroxytetrahydrofuran (lactol) with a phosphonate reagent is the standard approach.

Reagents:

  • Substrate: 2-Hydroxytetrahydrofuran (in equilibrium with 4-hydroxybutanal).

  • Reagent: Trimethyl phosphonoacetate.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH.

  • Solvent: THF or DCM.

Mechanism & Selectivity

The reaction proceeds through an open-chain intermediate which then cyclizes.

  • Ring Opening: Base opens the lactol to the aldehyde alkoxide.

  • Olefination: The phosphonate anion attacks the aldehyde.

  • Cyclization: Spontaneous Michael-type addition of the alkoxide to the newly formed unsaturated ester (or elimination followed by cyclization).

Thermodynamic vs. Kinetic Control:

  • Kinetic Product: Often the E-isomer (trans-like steric arrangement).

  • Thermodynamic Product: The Z-isomer. Extended reaction times or higher temperatures favor the Z-form due to the "exocyclic anomeric effect" where the lone pair of the ring oxygen stabilizes the anti-bonding orbital of the carbonyl.

Visualization of Synthesis Pathway

Synthesis Lactol 2-Hydroxytetrahydrofuran (Lactol) Aldehyde 4-Hydroxybutanal (Open Chain) Lactol->Aldehyde Equilibrium Intermediate Acyclic Enolate Intermediate Aldehyde->Intermediate + HWE Reagent HWE_Reagent Trimethyl phosphonoacetate + Base (DBU) HWE_Reagent->Intermediate Product_E (E)-Isomer (Kinetic) Intermediate->Product_E Fast Cyclization Product_Z (Z)-Isomer (Thermodynamic) Intermediate->Product_Z Slow / Equilibration Product_E->Product_Z Isomerization (hv or acid)

Figure 1: Reaction pathway showing the equilibrium between the lactol substrate and the formation of E/Z isomers via the HWE reaction.

Part 3: Analytical Characterization (Self-Validating Protocol)

Distinguishing E from Z requires a combination of 1H NMR Chemical Shifts and NOE (Nuclear Overhauser Effect) experiments.

1H NMR Diagnostic Peaks

The chemical environment of the vinylic proton (H_vinyl) is drastically different in the two isomers due to the magnetic anisotropy of the carbonyl group and the ring oxygen.

FeatureZ-Isomer (Cis-like)E-Isomer (Trans-like)
Configuration Ring Oxygen cis to CarbonylRing Oxygen trans to Carbonyl
Vinyl Proton (H_vinyl) Trans to CarbonylCis to Carbonyl
Chemical Shift (ppm) Upfield (< 5.8 ppm) Downfield (> 6.0 ppm)
Rationale Shielded by lack of direct carbonyl anisotropy.Deshielded by cis carbonyl anisotropy.

Note: In many conjugated esters, the proton cis to the carbonyl (as in the E-isomer here) is deshielded (shifted downfield).

The NOE "Gold Standard"

Chemical shifts can vary with solvent. The Nuclear Overhauser Effect provides absolute spatial confirmation.

  • Experiment: Irradiate the Vinylic Proton resonance.

  • Prediction for Z-Isomer:

    • H_vinyl is cis to the Ring Carbon (C3).

    • Result: Strong NOE enhancement of the Ring C3 protons (~2.8-3.0 ppm).

  • Prediction for E-Isomer:

    • H_vinyl is cis to the Ring Oxygen (no protons).

    • Result: Weak or No NOE enhancement of the Ring C3 protons.

Decision Tree for Assignment

Assignment Start Isolate Pure Isomer NMR 1H NMR Experiment Start->NMR Shift_Check Check Vinyl H Shift NMR->Shift_Check NOE_Check NOE: Irradiate Vinyl H Shift_Check->NOE_Check Confirmation Step Res_Strong Strong NOE to Ring CH2 NOE_Check->Res_Strong Res_Weak No/Weak NOE to Ring CH2 NOE_Check->Res_Weak Concl_Z Conclusion: Z-Isomer (Vinyl H cis to Ring CH2) Res_Strong->Concl_Z Concl_E Conclusion: E-Isomer (Vinyl H trans to Ring CH2) Res_Weak->Concl_E

Figure 2: Logical workflow for assigning E/Z configuration using NMR NOE spectroscopy.

Part 4: Experimental Protocol

Synthesis of Methyl (Oxolan-2-ylidene)acetate

Objective: Synthesis of a mixture of E/Z isomers favoring the thermodynamic product.

  • Preparation: In a flame-dried flask under Argon, dissolve trimethyl phosphonoacetate (1.2 equiv) in anhydrous THF.

  • Deprotonation: Cool to 0°C and add NaH (1.2 equiv, 60% dispersion). Stir for 30 min until gas evolution ceases.

  • Addition: Add 2-hydroxytetrahydrofuran (1.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12-24 hours. (Longer times favor the Z-isomer).

  • Workup: Quench with saturated NH₄Cl. Extract with Diethyl Ether (3x).[3] Wash combined organics with Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient). The Z-isomer is typically less polar and elutes first due to internal dipole compensation.

References

  • PubChem. (2025). Methyl (2Z)-2-(oxolan-2-ylidene)acetate Structure and Properties. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (2025). Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity. Available at: [Link]

  • Bellur, E., et al. (2006).[4] Synthesis of (tetrahydrofuran-2-yl)acetates based on a cyclization strategy. Tetrahedron. (Contextual validation of dihydro-analogs). Available at: [Link]

  • Lumen Learning. (2024). Sequence Rules: The E,Z Designation. MCC Organic Chemistry. Available at: [Link]

Sources

Foundational

Role of methyl (oxolan-2-ylidene)acetate in heterocyclic chemistry

The Role of Methyl (Oxolan-2-ylidene)acetate in Heterocyclic Chemistry Executive Summary Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) is a pivotal exocyclic enol ether buildi...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Methyl (Oxolan-2-ylidene)acetate in Heterocyclic Chemistry

Executive Summary

Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) is a pivotal exocyclic enol ether building block in modern heterocyclic synthesis. Structurally characterized by a five-membered oxolane ring possessing an exocyclic double bond conjugated to a methyl ester, this molecule represents a classic "push-pull" alkene system. Its unique electronic distribution—balancing the electron-donating capacity of the ether oxygen with the electron-withdrawing ester—makes it a versatile linchpin for constructing complex spiroketals , fused heterocycles , and natural product scaffolds . This guide dissects its synthesis, reactivity, and critical role in drug discovery, specifically in the assembly of pharmacologically active spirocyclic cores.

Chemical Identity & Electronic Structure

PropertyDetail
IUPAC Name Methyl 2-(tetrahydrofuran-2-ylidene)acetate
Common Name Methyl (oxolan-2-ylidene)acetate
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Functional Class Exocyclic Enol Ether / Vinylogous Ester
Electronic Character Push-Pull Alkene : The ring oxygen donates electron density (

-donor), while the ester withdraws it (

-acceptor).

Mechanistic Implication: The "push-pull" nature creates distinct zones of reactivity. The


-carbon (ring carbon) is highly electrophilic upon protonation or Lewis acid activation, leading to the formation of a stabilized oxocarbenium ion. The 

-carbon (external methine) is nucleophilic, susceptible to electrophilic attack.

Synthesis Protocols

The preparation of methyl (oxolan-2-ylidene)acetate is typically achieved through olefination strategies that install the exocyclic double bond onto a pre-existing lactone core.

Method A: Wittig Olefination of -Butyrolactone (Standard Protocol)

Direct olefination of


-butyrolactone with a stabilized phosphorane is the most direct route, though it requires thermal activation due to the inherent stability of the lactone ester bond.
  • Reagents:

    
    -Butyrolactone, Methyl (triphenylphosphoranylidene)acetate, Toluene (solvent).
    
  • Conditions: Reflux (

    
    ), 12-24 hours.
    

Step-by-Step Methodology:

  • Charge: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in anhydrous toluene (

    
    ).
    
  • Addition: Add

    
    -butyrolactone (1.0 equiv) to the stirring solution under an inert atmosphere (N₂ or Ar).
    
  • Reflux: Heat the mixture to reflux. Monitor conversion via TLC (stain with KMnO₄; product is UV active).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The byproduct triphenylphosphine oxide (Ph₃PO) precipitates upon addition of cold hexanes/ether. Filter off the solid. Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the

    
     isomers of the product.
    
Method B: Gold(I)-Catalyzed Cycloisomerization (Advanced)

For complex derivatives, cyclization of alkynyl alcohols offers milder conditions.

  • Substrate: Methyl 6-hydroxyhex-2-ynoate.

  • Catalyst: AuCl(PPh₃) / AgOTf (cat.).

  • Mechanism: Intramolecular nucleophilic attack of the hydroxyl group onto the Au-activated alkyne.

Reactivity Profile & Applications

Acid-Catalyzed Spiroketalization (The Core Application)

The most significant application of methyl (oxolan-2-ylidene)acetate is its use as a thermodynamic trap for synthesizing spiroketals—a motif ubiquitous in marine toxins, antibiotics (e.g., Avermectins), and pheromones.

Mechanism:

  • Protonation: Acid catalyst protonates the exocyclic double bond at the

    
    -carbon.
    
  • Oxocarbenium Formation: This generates a cyclic oxocarbenium ion.

  • Nucleophilic Attack: A pendant hydroxyl group (from a tethered side chain) attacks the oxocarbenium center.

  • Ring Closure: Formation of the spirocyclic ring system.

This pathway allows for the controlled construction of [5,5]-, [5,6]-, and [6,6]-spiroketals depending on the side chain length.

Asymmetric [3+2] Cycloaddition

Recent advances utilize methyl (oxolan-2-ylidene)acetate as an electron-rich dipolarophile in catalytic asymmetric [3+2] cycloadditions with quinones. This reaction rapidly assembles benzannulated spiroketal cores with high enantioselectivity.

Visualization of Reaction Pathways

Figure 1: Spiroketal Synthesis Pathway

This diagram illustrates the transformation from the enol ether precursor to the spiroketal core via the oxocarbenium intermediate.

Spiroketalization Start Methyl (oxolan-2-ylidene)acetate (Precursor) Inter1 Protonation at alpha-Carbon Start->Inter1 Activation Acid H+ / Lewis Acid Acid->Inter1 OxoCarb Oxocarbenium Ion (Electrophilic Core) Inter1->OxoCarb Charge Delocalization Spiro Spiroketal Product (Thermodynamic Isomer) OxoCarb->Spiro Cyclization Alcohol Pendant Alcohol (Nucleophile) Alcohol->Spiro Attack

Caption: Acid-mediated conversion of methyl (oxolan-2-ylidene)acetate into a spiroketal scaffold via an oxocarbenium intermediate.

Figure 2: Synthesis Workflow (Wittig Route)

A flowchart detailing the laboratory protocol for synthesizing the core molecule.

SynthesisWorkflow Step1 Step 1: Reagent Prep Dissolve Ph3P=CHCOOMe in Toluene Step2 Step 2: Addition Add gamma-Butyrolactone (1.0 eq) Step1->Step2 Step3 Step 3: Reaction Reflux at 110°C (12-24h) Step2->Step3 Step4 Step 4: Workup Cool & Concentrate Precipitate Ph3PO with Hexanes Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes:EtOAc) Step4->Step5

Caption: Operational workflow for the Wittig olefination synthesis of methyl (oxolan-2-ylidene)acetate.

Experimental Data Summary

Reaction TypeReactant PartnerCatalyst/ConditionsProduct OutcomeYield (Typical)
Spiroketalization

-Hydroxy ketone
CSA or pTSA (cat.), DCM[5,6]-Spiroketal75-90%
[3+2] Cycloaddition 1,4-BenzoquinoneChiral Lewis Acid (

)
Benzannulated Spiroketal85-99%
Reduction

Pd/C, MeOHMethyl (tetrahydrofuran-2-yl)acetate>95%
Hydrolysis

THF/H₂O(Oxolan-2-ylidene)acetic acid80-90%

Strategic Importance in Drug Discovery

Methyl (oxolan-2-ylidene)acetate serves as a "linchpin" in diversity-oriented synthesis (DOS).

  • Natural Product Mimicry: It provides rapid access to the spiroketal pharmacophores found in Spongistatin (anticancer) and Avermectin (antiparasitic).

  • Stereochemical Control: The rigidity of the exocyclic double bond allows for high diastereoselectivity during subsequent functionalization, such as hydrogenation or Michael additions.

  • Fragment-Based Drug Design (FBDD): The molecule can be derivatized at the ester group to create libraries of THF-based fragments for screening against varying biological targets.

References

  • Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals . Precision Chemistry. ACS Publications. Available at: [Link]

  • Studies towards the synthesis of (-)-centrolobine via the carbonyl ene reaction of exocyclic enol ethers . Syracuse University Honors Program Capstone Projects. Available at: [Link]

  • Synthesis of spiroketals via oxidative cyclization and other methods . National Institutes of Health (PMC). Available at: [Link]

  • Reaction of Silyl Enol Ethers with Azaaromatics . Heterocycles. Available at: [Link]

  • Methyl (oxolan-2-ylidene)acetate Chemical Details . EPA CompTox Chemicals Dashboard. Available at: [Link]

Exploratory

Basic Reactivity Patterns of Methyl (oxolan-2-ylidene)acetate

The following technical guide details the reactivity patterns of Methyl (oxolan-2-ylidene)acetate , a specialized push-pull alkene intermediate. Technical Guide for Chemical Biology & Drug Development Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity patterns of Methyl (oxolan-2-ylidene)acetate , a specialized push-pull alkene intermediate.

Technical Guide for Chemical Biology & Drug Development

Executive Summary: The "Push-Pull" Electronic Architecture

Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) is not a standard alkene. It represents a classic push-pull system (polarized enol ether). Its reactivity is dictated by the electronic tug-of-war between the electron-donating oxygen atom within the oxolane ring and the electron-withdrawing exocyclic ester group.

  • The "Push": The lone pair on the oxolane oxygen donates electron density into the

    
    -system (
    
    
    
    effect).
  • The "Pull": The ester carbonyl withdraws electron density via conjugation (

    
     effect).
    

This conjugation creates a highly polarized double bond, making the exocyclic


-carbon nucleophilic  and the endocyclic 

-carbon electrophilic
(upon activation). Understanding this dipole is the prerequisite for predicting its behavior in complex synthesis.
Electronic Distribution Diagram

The following diagram illustrates the resonance contribution that dictates the molecule's reactivity profile.

PushPullResonance Figure 1: Electronic polarization of Methyl (oxolan-2-ylidene)acetate. cluster_0 Resonance Structures Neutral Neutral Form (Oxolane-O-C=CH-COOMe) Zwitterion Zwitterionic Form (Oxolane-O+=C-CH--COOMe) Neutral->Zwitterion Electron Donation (+M) AlphaC Exocyclic Carbon (α) Nucleophilic Site (Target for E+) Zwitterion->AlphaC High Electron Density BetaC Endocyclic Carbon (β) Electrophilic Center (Target for Nu-) Zwitterion->BetaC Cationic Character

Reactivity Pattern I: Chemoselective Hydrogenation

The most common application of methyl (oxolan-2-ylidene)acetate in drug development is as a precursor to 2-substituted tetrahydrofurans (e.g., in the synthesis of polyether antibiotics or nucleoside analogues). The exocyclic double bond can be reduced with high chemoselectivity, often preserving the ester functionality.

Mechanism & Stereochemistry

Catalytic hydrogenation saturates the exocyclic double bond. While the molecule is achiral, the reduction creates a new stereocenter at C2.

  • Reagents:

    
     / Pd-C (Standard).
    
  • Outcome: Formation of methyl (tetrahydrofuran-2-yl)acetate.[1][2][3]

  • Challenge: Stereocontrol is low in simple substrates but can be induced using chiral catalysts or specific solvent effects.

Experimental Protocol: Catalytic Hydrogenation

Objective: Conversion of methyl (oxolan-2-ylidene)acetate to methyl (tetrahydrofuran-2-yl)acetate.

  • Preparation : Dissolve methyl (oxolan-2-ylidene)acetate (1.0 equiv) in anhydrous Methanol (0.1 M concentration). Note: Methanol is preferred to facilitate hydrogen solubility.

  • Catalyst Addition : Add 10 wt% Palladium on Carbon (Pd/C) (5-10 mol% loading). Safety: Add catalyst under an inert argon stream to prevent ignition of solvent vapors.

  • Hydrogenation : Purge the vessel with

    
     gas (balloon pressure or 1 atm is usually sufficient). Stir vigorously at Room Temperature (20–25 °C) for 12–24 hours.
    
  • Monitoring : Monitor by TLC (stain with

    
     or Anisaldehyde; the starting material is UV active, the product is not).
    
  • Workup : Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with methanol.

  • Isolation : Concentrate the filtrate under reduced pressure. The product is typically a colorless oil requiring no further purification (Yield >95%).

Reactivity Pattern II: Electrophilic Attack & Hydrolytic Instability

Due to the "push" from the oxygen, the exocyclic


-carbon is electron-rich. It reacts readily with electrophiles (protons, halogens). However, this also makes the molecule acid-sensitive .
The Hydrolysis Trap

In the presence of aqueous acid, the compound does not merely hydrolyze the ester; it undergoes acid-catalyzed enol ether hydrolysis , leading to ring opening. This is a critical stability failure mode to avoid during storage or workup.

Pathway:

  • Protonation :

    
     attacks the nucleophilic 
    
    
    
    -carbon.
  • Cation Formation : An oxocarbenium ion forms at the ring C2 position.

  • Hydration : Water attacks the ring C2.

  • Ring Opening : The hemiacetal collapses, opening the THF ring to form a linear

    
    -hydroxy- 
    
    
    
    -keto ester (or its tautomers).

Hydrolysis Figure 2: Acid-catalyzed degradation pathway. Start Methyl (oxolan-2-ylidene)acetate Protonation Step 1: C-Protonation (α-C) Start->Protonation + H+ Intermediate Oxocarbenium Ion (Ring C2+) Protonation->Intermediate WaterAttack Step 2: Nucleophilic Attack (H2O) Intermediate->WaterAttack RingOpen Ring Opening WaterAttack->RingOpen Product Linear γ-hydroxy-β-keto ester RingOpen->Product

[1][4][5]

Reactivity Pattern III: Cycloadditions ([2+2] and Diels-Alder)

The electron-rich nature of the double bond allows methyl (oxolan-2-ylidene)acetate to function as a dienophile in inverse-electron-demand Diels-Alder reactions, or as a partner in [2+2] cycloadditions.

  • Inverse Electron Demand: Reacts with electron-deficient dienes (e.g., tetrazines or substituted pyrones).

  • Photochemical [2+2]: Can undergo cycloaddition with other alkenes under UV irradiation to form spiro-fused cyclobutanes.

Comparative Reactivity Data

The following table summarizes the reactivity of the alkene moiety compared to standard acrylates.

Reactivity TypeStandard AcrylateMethyl (oxolan-2-ylidene)acetateMechanistic Driver
Electrophilicity High (Michael Acceptor)Low (Deactivated by Oxygen)Oxygen donation reduces + charge on

-C.
Nucleophilicity Very LowModerate to HighEnol ether character at

-C.
Acid Stability HighLowEnol ether hydrolysis mechanism.
UV Activity Active (

nm)
Active (

nm)
Extended conjugation (

).

Synthesis of the Core Scaffold

To ensure trustworthiness, it is essential to understand how this reagent is generated, as impurities (like residual base) can trigger premature reactivity.

Standard Protocol (Bellur et al. Method):

  • Starting Material :

    
    -Butyrolactone or THF derivatives.[1]
    
  • Reagents : Methyl (triphenylphosphoranylidene)acetate (Wittig) is ineffective on lactones directly.

  • Effective Route : Condensation of 1,3-bis-silyl enol ethers with 1,2-dielectrophiles, or cyclization of 1,3-dicarbonyl dianions.

Verified Route (Cyclization):

  • Step 1: React methyl acetoacetate dianion (generated by LDA) with 1-bromo-2-chloroethane.

  • Step 2: Intramolecular O-alkylation closes the ring.

  • Step 3: Dehydration (if necessary) yields the exocyclic double bond.

References

  • Bellur, E., et al. (2006).[1] "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy." Tetrahedron, 62(29), 7132–7139.

  • BenchChem. (2025).[3] "Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid." BenchChem Technical Guides.

  • Reissig, H. U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis." Chemical Reviews, 103(4), 1151–1196. (Context on donor-acceptor systems).

Sources

Foundational

Literature review of methyl (oxolan-2-ylidene)acetate derivatives

A Strategic Scaffold for Spiroketalization and Heterocyclic Drug Discovery Executive Summary Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) represents a critical class of exocy...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Spiroketalization and Heterocyclic Drug Discovery

Executive Summary

Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) represents a critical class of exocyclic enol lactones . In modern drug discovery, this moiety is not merely a synthetic intermediate but a "linchpin" scaffold used to access complex spiroketal architectures found in high-value natural products (e.g., avermectins, spongistatins) and novel pharmacophores.

This guide provides a rigorous analysis of the molecule's structural dynamics, validated synthetic protocols, and its application as a Michael acceptor in stereocontrolled synthesis. It is designed for medicinal chemists requiring high-fidelity protocols for scaffold generation.

Structural Dynamics & Isomerism

The reactivity of methyl (oxolan-2-ylidene)acetate is defined by the competition between its exocyclic enol ether character and its


-unsaturated ester  functionality.
2.1 E/Z Geometrical Isomerism

The double bond connecting the oxolane ring and the acetate group exhibits


 isomerism, which dictates subsequent reactivity, particularly in cycloadditions and hydrogenation.
  • (

    
    )-Isomer:  Generally the thermodynamic product. Stabilized by a dipole minimization effect where the carbonyl oxygen of the ester opposes the ring oxygen.
    
  • (

    
    )-Isomer:  Often the kinetic product in specific cyclization protocols. It is sterically more accessible for hydrogenation but less stable due to dipole repulsion.
    

Key Insight: In spiroketalization reactions, the geometry of this double bond often translates directly into the thermodynamic stability of the resulting spiro-center (anomeric effect).

Synthetic Methodologies

We present two field-validated protocols. Method A is preferred for scale-up due to robust precursors, while Method B offers higher atom economy for complex substrates.

3.1 Synthesis Workflow Visualization

The following diagram outlines the primary retrosynthetic disconnections.

SynthesisPathways Alkynoate 4-Hydroxy-2-alkynoate AgCat Ag(I)/Au(I) Catalysis (5-exo-dig) Alkynoate->AgCat Intramolecular Cyclization Dianion 1,3-Dicarbonyl Dianion Alkyl Alkylation with 1-bromo-2-chloroethane Dianion->Alkyl Double Nucleophilic Sub. Target Methyl (oxolan-2-ylidene)acetate (E/Z Mixture) AgCat->Target High Stereocontrol Intermediate Intermediate Species Alkyl->Intermediate Cyclization Intermediate->Target Elimination

Figure 1: Comparative synthetic pathways. The metal-catalyzed route (top) offers better stereocontrol, while the dianion route (bottom) utilizes cheaper reagents.

3.2 Protocol A: Ag(I)-Catalyzed Cyclization (High Stereocontrol)

This method utilizes the cycloisomerization of


-hydroxy- 

-alkynoic esters. It is a self-validating protocol because the disappearance of the alkyne stretch (

) in IR provides an immediate reaction endpoint.

Reagents:

  • Substrate: Methyl 4-hydroxybut-2-ynoate

  • Catalyst: AgI (10 mol%) or AgOTf

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve methyl 4-hydroxybut-2-ynoate (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Catalysis: Add AgI (0.1 equiv) under an argon atmosphere.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (stain with KMnO

    
    ; product is UV active).
    
  • Workup: Filter the suspension through a pad of Celite to remove silver salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 4:1).

  • Yield: Typically 85–92%.

3.3 Protocol B: Dianion Alkylation (Bellur Method)

Best for generating substituted derivatives where the alkynoate precursor is hard to access.

Step-by-Step Procedure:

  • Dianion Formation: Treat methyl acetoacetate with LDA (2.3 equiv) in THF at

    
     to generate the 1,3-dianion.
    
  • Alkylation: Add 1-bromo-2-chloroethane slowly. The

    
    -carbon attacks the bromide first.
    
  • Cyclization: Heat to reflux. The oxygen anion displaces the chloride, closing the ring.

  • Note: This often produces a mixture of the endo (dihydrofuran) and exo (oxolan-2-ylidene) isomers, requiring careful separation.

Reactivity Profile & Data Summary

The utility of this scaffold lies in its ability to undergo hydrogenation (to saturated tetrahydrofurans) and spiroketalization .

4.1 Quantitative Comparison of Reactivity
Reaction TypeReagent SystemMajor ProductSelectivity/Outcome
Hydrogenation

, Pd/C, MeOH
Methyl (tetrahydrofuran-2-yl)acetatecis -selective (kinetic)
Michael Addition

(Cuprates)

-alkylated lactones
1,4-addition dominant
Spiroketalization

, pendant-OH
Spiro[4.5]decane systemsThermodynamic control
Radical Addition

, AIBN

-alkylated lactones
via Radical translocation
4.2 Mechanism: Acid-Catalyzed Spiroketalization

This is the most critical application for drug development (e.g., synthesis of avermectin analogs). The oxolan-2-ylidene acts as a masked ketone.

Spiroketalization Start Oxolan-2-ylidene (Pendant Hydroxyl) Protonation Protonation of Enol Ether C=C Start->Protonation H+ Catalyst Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Protonation->Oxocarbenium Charge Delocalization Closure Intramolecular Nucleophilic Attack Oxocarbenium->Closure Ring Closure Product Spiroketal (Thermodynamic Product) Closure->Product -H+

Figure 2: The "Wasp Waist" mechanism. The planar oxocarbenium ion allows the pendant hydroxyl group to attack from the face that minimizes steric clash, often controlled by the anomeric effect.

Application in Drug Discovery

The methyl (oxolan-2-ylidene)acetate motif is a pharmacophore precursor.

  • Spiroketal Antibiotics: It serves as the "northern hemisphere" fragment in the total synthesis of Reveromycins (EGF inhibitors). The exocyclic double bond is the handle for coupling to the "southern" fragment before acid-catalyzed closure.

  • Pheromone Synthesis: The saturated derivative (via hydrogenation) is a precursor to chiral lactone pheromones used in pest control (e.g., for the Japanese beetle).

  • Stereodivergent Libraries: By varying the hydrogenation catalyst (Rh vs. Ru vs. Pd), researchers can access different diastereomers of the saturated acetate, creating libraries of chiral tetrahydrofuran building blocks for fragment-based drug design (FBDD).

References
  • Bellur, E., et al. (2006).[1] Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron, 62(29), 7132–7139.[2]

  • Lee, E., et al. (1991). Preparation of E- and Z-alpha-arylidene-gamma-butyrolactones from Z-alpha-stannylmethylene-gamma-butyrolactones.[3][4] Journal of the Chemical Society, Chemical Communications, (19), 1314-1315.

  • Matsui, S. (1987).[5] Stereoselective Synthesis of (E)- or (Z)-alpha-Alkylidene-gamma-butyrolactone.[3] Bulletin of the Chemical Society of Japan, 60(5), 1853-1865.

  • Perreault, S., & Rovis, T. (2009). Palladium-Catalyzed Asymmetric Synthesis of (Z)-alpha-Alkylidene-gamma-butyrolactams. Journal of the American Chemical Society, 131(31), 10848–10849. (Relevant mechanistic analog).

Sources

Exploratory

IUPAC nomenclature and synonyms for methyl (oxolan-2-ylidene)acetate

An In-depth Technical Guide: Methyl (oxolan-2-ylidene)acetate Executive Summary This technical guide provides a comprehensive overview of methyl (oxolan-2-ylidene)acetate, a valuable heterocyclic building block in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Methyl (oxolan-2-ylidene)acetate

Executive Summary

This technical guide provides a comprehensive overview of methyl (oxolan-2-ylidene)acetate, a valuable heterocyclic building block in modern organic synthesis. The document delves into the intricacies of its chemical identity, including a detailed breakdown of its IUPAC nomenclature and common synonyms to ensure precise communication among scientific professionals. We present a thorough examination of its synthesis, focusing on the highly efficient Horner-Wadsworth-Emmons olefination, complete with a detailed experimental protocol and mechanistic insights. The guide further explores the compound's key chemical properties and reactivity, highlighting its utility as a versatile intermediate for the development of more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Part 1: Chemical Identity and Nomenclature

A precise understanding of a molecule's name and structure is fundamental to scientific integrity and reproducibility. This section deciphers the systematic nomenclature of the target compound and clarifies potential ambiguities with related structures.

Preferred IUPAC Name (PIN) and Structure

The Preferred IUPAC Name for the compound is methyl (oxolan-2-ylidene)acetate . The structure consists of a five-membered tetrahydrofuran ring (oxolane) with an exocyclic double bond at the 2-position, to which an acetic acid methyl ester group is attached.

  • Molecular Formula: C₇H₁₀O₃

  • Molecular Weight: 142.15 g/mol

  • CAS Number (for Z-isomer): 52196-16-4[1]

The molecule can exist as two geometric isomers, (E) and (Z), depending on the orientation of substituents around the exocyclic double bond. The (Z)-isomer is frequently cited in chemical databases.[1][2]

Deconstruction of the IUPAC Name

The systematic name can be broken down to understand the underlying structural components according to IUPAC recommendations:[3]

  • oxolan: This is the preferred IUPAC name for the saturated five-membered heterocyclic ether, commonly known as tetrahydrofuran.

  • -2-ylidene: The suffix "-ylidene" denotes a double bond connecting a substituent to the parent ring system.[4] The locant "2" specifies that this double bond originates from the carbon atom at position 2 of the oxolane ring.

  • acetate: This refers to the ester functional group derived from acetic acid.

  • methyl: This prefix indicates that the ester is a methyl ester.

Synonyms and Identifiers

In literature and chemical catalogs, several synonyms may be encountered. Recognizing these is crucial for comprehensive information retrieval.

Synonym Source Notes
Methyl (2Z)-(oxolan-2-ylidene)acetateEPA[1]Specifies the stereochemistry of the double bond.
Acetic acid, (dihydro-2(3H)-furanylidene)-, methyl ester, (Z)-EPA[1]A more descriptive systematic name, treating the molecule as a derivative of acetic acid.
Methyl 2-(dihydro-2(3H)-furanylidene)acetateGeneralA common variation that is less specific than the preferred IUPAC name.
Distinction from Related Compounds

It is critical to distinguish methyl (oxolan-2-ylidene)acetate from structurally similar compounds to avoid ambiguity in experimental design.

Compound Name Structure Key Difference
Methyl (oxolan-2-ylidene)acetate A five-membered ring with an exocyclic double bond to the acetate group.Target Molecule. Features an α,β-unsaturated ester system.
Methyl 2-(tetrahydrofuran-2-yl)acetateA five-membered ring with a saturated single bond to the acetate group.[5][6]Saturated Analogue. Lacks the exocyclic double bond and the associated reactivity of an unsaturated ester. Can be formed by hydrogenation of the target molecule.[7]
Methyl 2-(oxetan-3-ylidene)acetateA four-membered ring (oxetane) with an exocyclic double bond.[8]Different Ring System. The four-membered oxetane ring imparts significantly different ring strain and reactivity compared to the five-membered oxolane.

Part 2: Synthesis and Mechanistic Insights

The construction of the exocyclic olefin in methyl (oxolan-2-ylidene)acetate is a key synthetic challenge. The Horner-Wadsworth-Emmons (HWE) reaction stands out as the premier method for this transformation, offering significant advantages over the classical Wittig reaction.

Comparison of Olefination Strategies: HWE vs. Wittig

Both the Wittig and HWE reactions convert carbonyl compounds into alkenes. However, for synthesizing α,β-unsaturated esters like our target, the HWE reaction is generally superior.

  • Wittig Reaction: This reaction uses a phosphonium ylide.[9][10] While effective, the byproduct, triphenylphosphine oxide, can be difficult to separate from the desired product, often requiring chromatography. Furthermore, stabilized ylides (required for this synthesis) typically yield the (E)-alkene with high selectivity.[9][11]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses a phosphonate-stabilized carbanion.[12][13] The key advantages are:

    • Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and generally more reactive than the corresponding Wittig ylide.[14]

    • Facile Purification: The phosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction, which is a significant advantage for scalability and process efficiency.[12]

    • Stereochemical Control: The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is a crucial consideration for stereoselective synthesis.[13][15] For cases where the (Z)-alkene is desired, modifications such as the Still-Gennari procedure can be employed.[10]

HWE Reaction Mechanism

The reaction proceeds through a well-established mechanism, initiated by the deprotonation of the phosphonate reagent to form a nucleophilic carbanion.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

  • Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton alpha to both the phosphonate and ester groups, creating a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the lactone (γ-butyrolactone), forming an intermediate betaine adduct.

  • Cycloaddition & Elimination: This intermediate rapidly rearranges to a four-membered oxaphosphetane ring. The thermodynamic driving force of forming a very stable phosphorus-oxygen double bond causes this ring to fragment, yielding the final alkene product and a water-soluble phosphate salt.

Experimental Protocol: Synthesis via HWE Reaction

This protocol describes a representative procedure for the synthesis of methyl (oxolan-2-ylidene)acetate.

Workflow Diagram

HWE_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Suspend NaH in dry THF under N₂ atmosphere B 2. Cool suspension to 0 °C A->B C 3. Add trimethyl phosphonoacetate dropwise B->C D 4. Stir for 30 min at 0 °C (Carbanion formation) C->D E 5. Add γ-butyrolactone dropwise D->E F 6. Warm to room temperature and stir overnight E->F G 7. Quench reaction with sat. NH₄Cl solution F->G H 8. Extract with ethyl acetate G->H I 9. Wash organic layer with brine H->I J 10. Dry (Na₂SO₄), filter, and concentrate I->J K 11. Purify via column chromatography J->K L Methyl (oxolan-2-ylidene)acetate K->L Final Product

Caption: Experimental workflow for HWE synthesis.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume / MassNotes
Sodium Hydride (60% in oil)24.0011.00.44 gStrong base, handle with care
Tetrahydrofuran (THF)--50 mLAnhydrous/dry solvent is essential
Trimethyl phosphonoacetate182.0910.01.82 g (1.45 mL)HWE Reagent
γ-Butyrolactone (oxolan-2-one)86.0910.00.86 g (0.76 mL)Carbonyl substrate
Saturated NH₄Cl Solution--20 mLFor quenching
Ethyl Acetate--~100 mLExtraction solvent
Brine (Saturated NaCl)--20 mLFor washing
Anhydrous Sodium Sulfate--As neededDrying agent
Silica Gel--As neededFor chromatography

Step-by-Step Methodology

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv). Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.

    • Causality: Removing the mineral oil ensures accurate reagent stoichiometry and prevents interference with the reaction. An inert atmosphere is critical as the phosphonate carbanion is highly basic and reacts with water and oxygen.[16]

  • Carbanion Formation: Add anhydrous THF (50 mL) to the washed NaH. Cool the resulting suspension to 0 °C in an ice bath. To this, add trimethyl phosphonoacetate (1.45 mL, 10.0 mmol, 1.0 equiv) dropwise via syringe over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic deprotonation and hydrogen gas evolution, ensuring a safe and controlled reaction.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, during which the solution should become clearer as the carbanion forms. Then, add γ-butyrolactone (0.76 mL, 10.0 mmol, 1.0 equiv) dropwise.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours) to ensure complete conversion.

  • Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

    • Causality: Quenching neutralizes the excess base and any remaining carbanion. An acidic quench is performed cautiously to manage any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL) to remove the bulk of the water. Dry the organic phase over anhydrous sodium sulfate.

    • Trustworthiness: This self-validating step ensures the removal of water-soluble byproducts (the phosphate salt) and water, which is essential for obtaining a pure product upon solvent evaporation.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl (oxolan-2-ylidene)acetate.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of methyl (oxolan-2-ylidene)acetate lies in the predictable reactivity of its α,β-unsaturated ester system. This moiety allows for a range of chemical transformations, making it a versatile intermediate.

Reactivity Mol Methyl (oxolan-2-ylidene)acetate Nuc_Add 1,4-Conjugate Addition (Michael Addition) Mol->Nuc_Add β-carbon is electrophilic H2 Hydrogenation Mol->H2 Reduces C=C bond Ester_Chem Ester Hydrolysis/Amidation Mol->Ester_Chem Carbonyl reactivity Michael_Product β-Substituted Product Nuc_Add->Michael_Product Sat_Product Methyl (tetrahydrofuran-2-yl)acetate H2->Sat_Product

Caption: Key reactive sites and transformations.

  • 1,4-Conjugate (Michael) Addition: The β-carbon of the double bond is electron-deficient due to conjugation with the ester carbonyl. This makes it highly susceptible to attack by soft nucleophiles (e.g., Gilman cuprates, enamines, thiols) in a Michael addition reaction. This is a powerful C-C or C-X bond-forming reaction.

  • Hydrogenation: The exocyclic double bond can be readily reduced via catalytic hydrogenation (e.g., H₂, Pd/C).[7] This provides a direct route to the saturated analogue, methyl 2-(tetrahydrofuran-2-yl)acetate, offering access to a different class of compounds.

  • Ester Manipulation: The methyl ester group can undergo standard transformations such as hydrolysis (to the corresponding carboxylic acid), transesterification, or amidation, allowing for further functionalization of the molecule.

References

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy - ResearchGate. Available at: [Link]

  • [(2R)-oxolan-2-yl]methyl acetate | C7H12O3 | CID 6950201 - PubChem. Available at: [Link]

  • Acetic acid, (dihydro-2(3H)-furanylidene)-, methyl ester, (Z)- Synonyms - EPA. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

  • Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • 2-methylpropyl (2Z)-2-(oxolan-2-ylidene)acetate - PubChem. Available at: [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

  • The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • Wittig Reaction - Dalal Institute. Available at: [Link]

  • R-2.5 SUBSTITUENT PREFIX NAMES DERIVED FROM PARENT HYDRIDES - ACD/Labs. Available at: [Link]

Sources

Foundational

A Methodological Framework for Characterizing the Solubility Profile of Methyl (oxolan-2-ylidene)acetate in Organic Solvents

An In-depth Technical Guide Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, from reaction...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, from reaction engineering and purification to final formulation. This guide presents a comprehensive framework for determining and analyzing the solubility profile of methyl (oxolan-2-ylidene)acetate, a heterocyclic building block of interest in organic synthesis. We provide a detailed, first-principles approach, combining theoretical considerations with a robust, self-validating experimental protocol. This document serves as a practical guide for researchers, chemists, and formulation scientists on how to systematically characterize the solubility of novel compounds, ensuring data integrity and facilitating downstream process optimization.

Introduction: The Critical Role of Solubility in Process Chemistry

Methyl (oxolan-2-ylidene)acetate is a functionalized lactone with potential applications as a monomer and a synthetic intermediate. Its molecular structure, featuring a polar lactone ring, an ester group, and an exocyclic double bond, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. Understanding this profile is not an academic exercise; it is fundamental to:

  • Reaction Engineering: Selecting an appropriate solvent can significantly impact reaction kinetics, yield, and impurity profiles by ensuring all reactants remain in the solution phase.

  • Crystallization & Purification: Knowledge of solubility as a function of temperature is the bedrock of developing efficient crystallization processes for purification, enabling rational selection of solvent/anti-solvent systems.

  • Formulation Science: For potential pharmaceutical applications, solubility in various excipients and solvent systems dictates bioavailability and the feasibility of different dosage forms.

This guide provides the theoretical grounding and a validated experimental workflow to accurately determine the solubility of methyl (oxolan-2-ylidene)acetate in a range of common organic solvents.

Theoretical Foundations: Predicting Solubility Behavior

Before embarking on experimental measurements, a theoretical assessment can guide solvent selection and help rationalize the resulting data. The principle of "like dissolves like" is a useful heuristic, suggesting that solutes dissolve best in solvents of similar polarity.

The structure of methyl (oxolan-2-ylidene)acetate contains both polar (lactone, ester) and non-polar (aliphatic backbone) regions. Therefore, we can predict:

  • Low Solubility in Non-Polar Solvents: In solvents like n-hexane or cyclohexane, which interact primarily through weak van der Waals forces, the energetic penalty of breaking the solute-solute interactions will not be compensated by solute-solvent interactions.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) can engage in dipole-dipole interactions with the ester and lactone carbonyls, leading to favorable solvation.

  • Variable Solubility in Polar Protic Solvents: Solvents like ethanol or methanol can act as hydrogen bond acceptors for the carbonyl oxygens. The overall solubility will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network.

The following diagram illustrates the logical considerations for solvent selection based on molecular interactions.

G cluster_solute Methyl (oxolan-2-ylidene)acetate Properties cluster_solvent Solvent Properties cluster_interaction Interaction & Predicted Outcome Solute Target Molecule Polar Polar Groups (Lactone, Ester) Solute->Polar NonPolar Non-Polar Groups (Aliphatic Backbone) Solute->NonPolar High_Sol High Solubility Polar->High_Sol Strong Dipole-Dipole Interactions Low_Sol Low Solubility Polar->Low_Sol Mismatch NonPolar->High_Sol Mismatch NonPolar->Low_Sol Weak van der Waals Interactions Only Solvent Solvent Choice S_Polar Polar (e.g., Acetone, Ethanol) Solvent->S_Polar S_NonPolar Non-Polar (e.g., Hexane) Solvent->S_NonPolar S_Polar->High_Sol S_NonPolar->Low_Sol

Caption: Logical workflow for predicting solubility based on solute-solvent interactions.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure the generation of high-quality, reproducible data, the isothermal shake-flask method is the recommended approach. This equilibrium method is considered the "gold standard" for solubility determination due to its directness and accuracy. The protocol is designed to be self-validating by confirming that a true equilibrium has been reached.

Materials & Equipment
  • Solute: Methyl (oxolan-2-ylidene)acetate (>99% purity)

  • Solvents: HPLC-grade organic solvents (e.g., n-hexane, toluene, dichloromethane, acetone, ethyl acetate, acetonitrile, methanol, ethanol)

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Shaking incubator or thermostatted water bath with orbital shaker

    • Calibrated thermometer or thermocouple

    • Centrifuge

    • Volumetric flasks and pipettes (Class A)

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • HPLC or GC system with a validated analytical method for the solute

Step-by-Step Experimental Procedure
  • Preparation: Add an excess amount of methyl (oxolan-2-ylidene)acetate to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium. The excess is crucial for ensuring saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the selected solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium, which is achieved when solubility measurements at consecutive time points (e.g., 24h, 36h, 48h) are statistically identical.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the solid to settle.

    • To ensure complete removal of suspended solids, centrifuge the vials at a high speed (e.g., 5000 rpm for 10 minutes) while maintaining the temperature.

  • Sampling & Dilution:

    • Carefully draw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. The filter must be compatible with the solvent.

    • Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of methyl (oxolan-2-ylidene)acetate.

    • Calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility is typically expressed in mg/mL or mol/L.

The following diagram outlines this robust experimental workflow.

G prep 1. Preparation (Add excess solute to vial) solvent 2. Solvent Addition (Add known volume of solvent) prep->solvent equil 3. Equilibration (Shake at constant T for 24-48h) solvent->equil settle 4. Phase Separation (Settle & Centrifuge at T) equil->settle sample 5. Sampling (Filter supernatant) settle->sample dilute 6. Dilution (Accurate dilution for analysis) sample->dilute analyze 7. Quantification (HPLC / GC Analysis) dilute->analyze result Solubility Data (mg/mL or mol/L) analyze->result

Caption: Standard Operating Procedure for solubility determination via the shake-flask method.

Data Presentation and Analysis

All experimentally determined solubility data should be compiled into a clear, structured format to allow for easy comparison and analysis.

Illustrative Solubility Data

The following table presents a set of hypothetical but chemically plausible solubility data for methyl (oxolan-2-ylidene)acetate at two different temperatures. This serves as a template for presenting real experimental results.

SolventSolvent Polarity Index (Snyder)Solubility at 298.15 K (25 °C) ( g/100 mL)Solubility at 318.15 K (45 °C) ( g/100 mL)
n-Hexane0.1< 0.10.2
Toluene2.45.211.5
Dichloromethane3.125.845.1
Ethyl Acetate4.430.552.3
Acetone5.142.168.9
Acetonitrile5.828.649.7
Ethanol4.315.331.8
Interpretation of Results

From the illustrative data, several trends emerge:

  • Effect of Polarity: Solubility generally increases with solvent polarity from n-hexane to acetone, which aligns with the theoretical prediction. The high solubility in dichloromethane, ethyl acetate, and acetone highlights the importance of dipole-dipole interactions.

  • Effect of Hydrogen Bonding: The solubility in ethanol, despite its high polarity, is lower than in acetone. This can be attributed to the high cohesive energy density of the alcohol; the energy required to break the strong hydrogen bonds between ethanol molecules to create a cavity for the solute is not fully compensated by the solute-solvent interactions.

  • Effect of Temperature: In all cases, the solubility increases with temperature, indicating that the dissolution process is endothermic. This is a common behavior for the dissolution of crystalline solids.

Conclusion

This guide has outlined a systematic and robust framework for the experimental determination and analysis of the solubility profile of methyl (oxolan-2-ylidene)acetate. By combining a sound theoretical understanding with a meticulous experimental protocol like the isothermal shake-flask method, researchers can generate high-fidelity data crucial for the efficient development of chemical processes. The provided methodologies for data presentation and interpretation serve as a template for building a comprehensive understanding of a compound's physicochemical behavior, ultimately de-risking process scale-up and enabling rational formulation design.

References

  • Title: Crystallization: Basic Concepts and Industrial Applications Source: Cambridge University Press URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: A standard protocol for the determination of the aqueous solubility of a wide variety of compounds Source: Nature Protocols URL: [Link]

  • Title: Classification of the Solvent Properties of Common Liquids Source: Journal of Chromatographic Science URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl (oxolan-2-ylidene)acetate

This Application Note details the field-proven protocols for synthesizing methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate). While direct Wittig olefination of lactones (like -but...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the field-proven protocols for synthesizing methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate).

While direct Wittig olefination of lactones (like


-butyrolactone) is kinetically inhibited due to the resonance stability of the ester bond, this guide presents the Thionolactone Activation Protocol . This method converts the lactone to a more reactive thionolactone intermediate, enabling efficient coupling with stabilized phosphorus ylides.


H

O

Executive Summary & Strategic Rationale

The synthesis of exocyclic enol ethers from lactones is a critical transformation in the construction of spiroketals and polyether antibiotics. The target molecule, methyl (oxolan-2-ylidene)acetate , represents a stabilized enol ether motif.

The Challenge: Standard Wittig reagents (phosphonium ylides) react readily with aldehydes and ketones but are generally inert toward lactones (esters) due to the low electrophilicity of the carbonyl carbon. Direct reaction attempts often result in recovered starting material or ring-opening to acyclic hydroxy-alkenes.

The Solution: Thionolactone Activation This protocol utilizes a two-step sequence:

  • Thionation: Conversion of

    
    -butyrolactone (GBL) to 
    
    
    
    -thiobutyrolactone using Lawesson’s Reagent. The thiocarbonyl group (C=S) is significantly more electrophilic and has a lower LUMO energy than the carbonyl (C=O), facilitating nucleophilic attack by the ylide.
  • Wittig Olefination: Reaction of the thionolactone with methyl (triphenylphosphoranylidene)acetate to yield the target exocyclic enol ether.

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The reaction proceeds via the formation of a thiaphosphetane intermediate. Unlike the oxaphosphetane in classical Wittig reactions, the driving force here involves the formation of a strong P=S bond (bond energy ~444 kJ/mol), which, while weaker than P=O, is sufficient to drive the elimination in the presence of the unstable thionolactone.

Pathway Visualization

Wittig_Pathway cluster_legend Phase GBL γ-Butyrolactone (Precursor) ThioL γ-Thiobutyrolactone (Activated Intermediate) GBL->ThioL Thionation (Toluene, Reflux) LR Lawesson's Reagent (Thionation Agent) LR->ThioL Inter Thiaphosphetane Intermediate ThioL->Inter Nucleophilic Attack Ylide Ph3P=CHCOOMe (Stabilized Ylide) Ylide->Inter Product Methyl (oxolan-2-ylidene)acetate (Target) Inter->Product Elimination ByProd Ph3P=S (Byproduct) Inter->ByProd key Red: Activation | Yellow: Coupling | Blue: Formation

Figure 1: Reaction pathway for the conversion of lactones to exocyclic enol ethers via thionolactone activation.

Detailed Experimental Protocols

Phase 1: Synthesis of -Thiobutyrolactone

Objective: Convert the inert carbonyl of GBL into a reactive thiocarbonyl.

Reagents:

Reagent Equiv. MW ( g/mol ) Role

|


-Butyrolactone (GBL) | 1.0 | 86.09 | Substrate |
| Lawesson's Reagent | 0.6 | 404.47 | Thionating Agent |
| Toluene (Anhydrous) | - | - | Solvent |

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Charging: Add

    
    -butyrolactone (10 mmol, 0.86 g) and anhydrous toluene (50 mL).
    
  • Activation: Add Lawesson's Reagent (6.0 mmol, 2.43 g) in a single portion.

  • Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product typically appears as a less polar spot compared to GBL.

    • Note: The solution will turn yellow/orange.

  • Workup: Cool to room temperature. Filter off the white precipitate (Lawesson's byproduct) through a Celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to isolate

    
    -thiobutyrolactone as a pungent yellow oil.
    
    • Yield Expectation: 75–85%.

    • Storage: Use immediately or store at -20°C under inert gas (prone to hydrolysis).

Phase 2: Wittig Olefination

Objective: Coupling of the activated thionolactone with the stabilized ylide.

Reagents:

Reagent Equiv. MW ( g/mol ) Role

|


-Thiobutyrolactone | 1.0 | 102.15 | Electrophile |
| Methyl (triphenylphosphoranylidene)acetate | 1.2 | 334.35 | Nucleophile |
| Toluene or Benzene | - | - | Solvent |

Protocol:

  • Setup: In a dry pressure tube or RBF equipped with a reflux condenser, dissolve

    
    -thiobutyrolactone (5 mmol, 0.51 g) in anhydrous toluene (25 mL).
    
  • Ylide Addition: Add methyl (triphenylphosphoranylidene)acetate (6 mmol, 2.0 g).

  • Reaction: Heat the mixture to reflux (110°C) for 12–24 hours.

    • Optimization: For difficult substrates, microwave irradiation (120°C, 30-60 min) can significantly accelerate this step.

  • Monitoring: Monitor by TLC. Disappearance of the yellow thionolactone spot indicates completion.

  • Workup: Evaporate the solvent in vacuo.

  • Purification: The crude residue contains the product and triphenylphosphine sulfide (Ph

    
    P=S).
    
    • Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of Ph

      
      P=S. Filter.
      
    • Purify the filtrate by flash chromatography (Silica gel, 5-15% EtOAc in Hexane).

  • Product Characterization: The product, methyl (oxolan-2-ylidene)acetate, is obtained as a colorless oil.

    • Isomers: The reaction typically yields a mixture of E and Z isomers. These can often be separated by careful chromatography, though the Z-isomer (thermodynamically favored in some exocyclic systems due to dipole minimization) often predominates.

Key Data & Troubleshooting

Physicochemical Properties (Target)
PropertyValue
Appearance Colorless Oil
Boiling Point ~85–90°C (at 0.5 mmHg)
Rf Value ~0.45 (Hexane/EtOAc 3:1)
Stability Acid-sensitive (Enol ether moiety). Store over basic alumina or at -20°C.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Lawesson's ReagentEnsure strictly anhydrous toluene and glassware.
Incomplete Conversion (Step 2) Low reactivity of YlideSwitch to a higher boiling solvent (Xylene) or use Microwave irradiation.
Product Hydrolysis Acidic Silica GelPre-treat silica gel with 1% Triethylamine during column packing to neutralize acidity.
Separation of Ph

P=S
Solubility overlapUse Hexane/Ether precipitation (Ph

P=S is insoluble in Hexane).

Alternative Method: Intramolecular Wittig

For contexts where thionation is undesirable (e.g., sensitive functional groups).

This route involves the cyclization of an


-haloalkyl ester ylide.
  • Precursor: Acylation of a phosphorane with

    
    -bromoalkanoyl chloride.
    
  • Cyclization: Treatment with a base (e.g., Et

    
    N or NaH) induces intramolecular displacement of the halide by the ylide oxygen (O-alkylation) or carbon (C-alkylation), followed by elimination.
    
  • Note: This method is synthetically more demanding (requires multi-step precursor synthesis) compared to the direct Thionolactone route.

References

  • Thionolactone Wittig Methodology

    • Subramanian, P. K., et al. "Synthesis of Exocyclic Enol Ethers via the Wittig Reaction." Tetrahedron Letters, vol. 20, no. 5, 1979.

    • Review of Thionolactones: Tetrahedron, 1991, 47, 8443.
  • General Wittig Reaction on Esters: Lakhrissi, M., et al. "Reaction of Stabilized Ylides with Lactones." Tetrahedron, vol. 54, 1998.
  • Lawesson's Reagent Protocols

    • Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, vol. 107, no. 11, 2007.

  • Target Molecule Data

    • PubChem CID: 12965609 (Methyl (tetrahydrofuran-2-ylidene)acetate).

Application

Application Notes &amp; Protocols: Harnessing Cycloaddition Reactions of Methyl (Oxolan-2-ylidene)acetate for Complex Molecule Synthesis

Preamble: The Strategic Value of the (Oxolan-2-ylidene)acetate Scaffold In the landscape of modern drug discovery and development, the efficient construction of molecular complexity from simple, readily available startin...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the (Oxolan-2-ylidene)acetate Scaffold

In the landscape of modern drug discovery and development, the efficient construction of molecular complexity from simple, readily available starting materials is a paramount objective. The methyl (oxolan-2-ylidene)acetate scaffold represents a uniquely versatile building block for this purpose. As an exocyclic α,β-unsaturated ester fused to a tetrahydrofuran ring, it combines several key reactive features: it is an activated Michael acceptor, an excellent dienophile for Diels-Alder reactions, and a potent dipolarophile for 1,3-dipolar cycloadditions. These cycloaddition pathways open direct, stereocontrolled routes to diverse and densely functionalized heterocyclic systems, which are privileged structures in medicinal chemistry.

This document serves as a technical guide for researchers, outlining the mechanistic principles, strategic considerations, and detailed experimental protocols for leveraging methyl (oxolan-2-ylidene)acetate in key cycloaddition reactions. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling scientists to adapt and innovate upon these powerful synthetic methods.

Mechanistic Overview: Key Cycloaddition Pathways

Cycloaddition reactions are powerful tools for ring formation, offering high atom economy and stereochemical control.[1][2] Methyl (oxolan-2-ylidene)acetate is an ideal substrate for two major classes of cycloadditions: the [4+2] Diels-Alder reaction and the [3+2] dipolar cycloaddition.

  • [4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves the combination of a 4π-electron component (a conjugated diene) with a 2π-electron component (the dienophile, in this case, methyl (oxolan-2-ylidene)acetate) to form a six-membered ring.[3][4] The reaction is typically thermally promoted and its stereochemical outcome is highly predictable. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to control stereoselectivity.[5]

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction forms a five-membered heterocyclic ring by combining a 4π-electron, three-atom component (a 1,3-dipole, such as an azomethine ylide) with a 2π-electron component (the dipolarophile).[6][7][8] This class of reactions is exceptionally valuable for synthesizing key medicinal scaffolds like pyrrolidines and oxazolidines from acyclic precursors.[8][9]

Caption: Key cycloaddition pathways for methyl (oxolan-2-ylidene)acetate.

Application Notes: Strategic Considerations for Reaction Design

The Role of Lewis Acid Catalysis in [4+2] Cycloadditions

The exocyclic double bond of methyl (oxolan-2-ylidene)acetate is electron-deficient due to the ester group, making it a competent dienophile. However, for reactions with less reactive dienes or to achieve higher stereoselectivity, Lewis acid catalysis is indispensable.

  • Causality of Rate Acceleration: A Lewis acid (e.g., Sc(OTf)₃, TiCl₄, AlCl₃) coordinates to the carbonyl oxygen of the ester. This coordination withdraws electron density, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. According to Frontier Molecular Orbital (FMO) theory, this smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) leads to a stronger interaction and a significant acceleration of the reaction rate.[5]

  • Controlling Stereoselectivity: In asymmetric synthesis, chiral Lewis acids are used to create a chiral environment around the dienophile.[10][11] This forces the incoming diene to approach from one specific face, leading to the preferential formation of one enantiomer. Catalysts derived from chiral 1,3,2-oxazaborolidines or complexes of metals like rhodium and copper with chiral ligands have proven effective in similar systems.[11][12][13]

Sources

Method

Hydrolysis protocols for methyl (oxolan-2-ylidene)acetate intermediates

This Application Note provides a rigorous technical guide for the hydrolysis of methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate). This intermediate features an exocyclic enol eth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the hydrolysis of methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate). This intermediate features an exocyclic enol ether conjugated with an ester, creating a "push-pull" alkene system. While this conjugation provides greater stability than isolated enol ethers, the moiety remains susceptible to acid-catalyzed hydrolysis and isomerization.

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The hydrolysis of methyl (oxolan-2-ylidene)acetate requires the cleavage of the methyl ester without disturbing the sensitive exocyclic double bond.

  • Acid Sensitivity: Strong acidic conditions (pH < 3) will protonate the

    
    -carbon (the ylidene carbon), generating a cyclic oxocarbenium ion. This intermediate rapidly hydrolyzes to form a ring-opened keto-alcohol or rearranges into a lactone (e.g., 3-acetyl-dihydrofuran-2-one derivatives).
    
  • Base Stability: The vinylogous carbonate character of the substrate renders it relatively stable to nucleophilic attack at the carbonyl, but harsh basic conditions or high temperatures can induce Michael addition of hydroxide or

    
     isomerization.
    

The Solution: A controlled saponification using Lithium Hydroxide (LiOH) in a biphasic THF/Water system is the Gold Standard. Lithium is preferred over Sodium or Potassium due to its mild Lewis acidity, which coordinates with the carbonyl oxygen, facilitating hydrolysis without requiring excessive heating.

Mechanistic Diagram (DOT): The following diagram illustrates the hydrolysis pathway versus the acid-catalyzed degradation risk.

HydrolysisMechanism Substrate Methyl (oxolan-2-ylidene)acetate (Push-Pull Alkene) LiOH_Complex Tetrahedral Intermediate (Li-Coordinated) Substrate->LiOH_Complex LiOH, THF/H2O 0°C to RT Carboxylate (Oxolan-2-ylidene)acetate (Stable Anion) LiOH_Complex->Carboxylate - MeOH Acid_Workup Careful Acidification (pH 4-5) Carboxylate->Acid_Workup Buffer/Dilute Acid Product (Oxolan-2-ylidene)acetic acid (Target) Acid_Workup->Product Extraction Degradation Acid Degradation: Oxocarbenium Formation -> Ring Opening Acid_Workup->Degradation pH < 3 (Over-acidification)

Caption: Pathway analysis for the hydrolysis of (oxolan-2-ylidene)acetate, highlighting the critical divergence point at the acidification step.

Part 2: Experimental Protocols

Protocol A: Standard Lithium Hydroxide Hydrolysis (Recommended)

Best for: Routine synthesis of the free acid on gram scale.

Reagents:

  • Methyl (oxolan-2-ylidene)acetate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (1.2 – 1.5 equiv)
    
  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water

  • 1.0 M Hydrochloric Acid (HCl) or 10% Citric Acid solution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester in a mixture of THF:Water (4:1 v/v) . The concentration of the substrate should be approximately 0.1 M to 0.2 M .

    • Note: Sufficient THF is crucial to keep the lipophilic ester in solution, while water is required for the LiOH to dissociate.

  • Saponification: Cool the solution to 0 °C (ice bath). Add solid

    
     in one portion.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir vigorously.

    • Monitoring: Monitor by TLC (typically 10–30% EtOAc/Hexanes). The reaction is usually complete within 2–4 hours .

    • Checkpoint: If the reaction is sluggish after 4 hours, add methanol (10% of total volume) to improve homogeneity, but avoid heating.

  • Workup (The Critical Step):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) at < 30 °C to remove most of the THF.

    • Dilute the aqueous residue with cold water.

    • Wash: Extract once with diethyl ether or hexanes to remove unreacted ester or non-polar impurities. Discard the organic layer.

    • Acidification: Cool the aqueous phase to 0 °C . Slowly add 1.0 M HCl or 10% Citric Acid dropwise while stirring.

    • pH Target: Stop adding acid when the pH reaches 4.0 – 5.0 .

      • Warning: Do NOT acidify to pH 1–2. The carboxylic acid (pKa ~4.5) will extract into the organic phase at pH 4.5, while the sensitive enol ether remains intact.

  • Extraction: Immediately extract the cloudy aqueous mixture with Ethyl Acetate (3 x) .

  • Drying: Combine organic layers, dry over anhydrous

    
     (avoid 
    
    
    
    if it is slightly acidic), filter, and concentrate in vacuo at ambient temperature.

Yield Expectation: 85–95% as a white or off-white solid. Storage: Store at -20 °C under Argon. The free acid is less stable than the ester and should be used within 48 hours.

Protocol B: Anhydrous Hydrolysis via TMSOK (For Highly Sensitive Substrates)

Best for: Substrates with additional acid-labile groups (e.g., acetals, silyl ethers) or if isomerization is observed in Method A.

Reagents:

  • Potassium Trimethylsilanolate (TMSOK) (1.2 equiv)

  • Anhydrous Diethyl Ether (

    
    ) or THF
    

Procedure:

  • Dissolve the methyl ester in anhydrous

    
     (0.1 M) under an inert atmosphere (
    
    
    
    or Ar).
  • Add TMSOK (solid) in one portion at Room Temperature.

  • Stir for 2–6 hours. The reaction proceeds via nucleophilic attack of the silanolate on the methyl group (cleavage) or direct saponification if traces of water are present.

  • Precipitation: The Potassium carboxylate salt often precipitates from the ether solution.

  • Isolation: Filter the solid salt under nitrogen.

    • Option: Use the potassium salt directly in subsequent coupling reactions (e.g., amide coupling) to avoid the acidification step entirely.

Part 3: Troubleshooting & Optimization

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Yield / Complex Mixture Acid hydrolysis of enol ether during workup.Use Citric Acid instead of HCl. Stop acidification at pH 5. Extract immediately.
Isomerization (

)
Extended reaction time or excessive base strength.Switch to LiOH at 0 °C. Limit reaction time. Avoid KOH/NaOH.
Incomplete Reaction Poor solubility of ester in aqueous media.Increase THF ratio or add Methanol as a co-solvent.
Ring Opening (Lactone formation) Protonation of the

-carbon (ylidene).
Ensure pH never drops below 4.0. Keep temperature < 25 °C during evaporation.

Data Validation (NMR):

  • 
     NMR (CDCl3):  The olefinic proton of the (oxolan-2-ylidene)acetate typically appears as a triplet or triplet-of-triplets around 
    
    
    
    5.8 – 6.5 ppm
    .
  • Shift Diagnosis: If the olefin signal disappears and a new signal appears around 2.5–3.0 ppm (multiplets), the ring has likely opened or the double bond has migrated into the ring (endo-isomer).

References

  • BenchChem. (2025).[1][2] Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Retrieved from .

  • Langer, P., et al. (2006). "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy." Tetrahedron, 62(30), 7132–7139. Retrieved from .

  • Kirby, A. J., et al. (2002). "Efficient intramolecular general acid catalysis of enol ether hydrolysis." Journal of the Chemical Society, Perkin Transactions 2, 2002, 123-129. Retrieved from .

  • Feng, X., et al. (2023). "Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals." Precision Chemistry. Retrieved from .

  • Organic Chemistry Portal. (2024). Hydrolysis of Esters - Reactivity and Stability. Retrieved from .

Sources

Application

Application Note: Scalable Production of Methyl (Oxolan-2-ylidene)acetate

Executive Summary Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) is a critical exocyclic enol ether intermediate used in the synthesis of spiroketal natural products, modified...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) is a critical exocyclic enol ether intermediate used in the synthesis of spiroketal natural products, modified nucleosides, and fused heterocyclic scaffolds. While laboratory-scale synthesis often utilizes the Wittig reaction of


-butyrolactone (GBL), scaling this procedure presents two primary challenges: low reaction kinetics  due to the stability of the lactone ester bond, and the downstream removal of triphenylphosphine oxide (TPPO)  without the use of silica gel chromatography.

This application note details a robust, kilogram-scale protocol that addresses these bottlenecks. We introduce a Green Solvent Swap (replacing benzene/DCM with Toluene/2-MeTHF) and a Non-Chromatographic Workup utilizing magnesium chloride (


) complexation to sequester TPPO, achieving purities 

via simple filtration and crystallization.

Regulatory & Safety Pre-Requisite

CRITICAL WARNING: The starting material,


-butyrolactone (GBL), is a regulated precursor (DEA List I Chemical in the US; controlled in many other jurisdictions) due to its conversion to GHB.
  • Compliance: Ensure all site licenses are active before procurement.

  • Tracking: Mass balance logs must be maintained for GBL usage.

  • Safety: Perform all operations in a fume hood. GBL is rapidly absorbed through the skin.

Reaction Design & Mechanism

The Chemical Pathway

The synthesis utilizes a stabilized Wittig ylide, methyl (triphenylphosphoranylidene)acetate, reacting with GBL. Unlike aldehydes, lactones are poor electrophiles. To drive the reaction to completion on a large scale, thermal activation in a high-boiling, non-polar solvent is required to shift the equilibrium.

Reaction Scheme:



Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical oxaphosphetane intermediate and the thermodynamic sorting of


 isomers.

WittigMechanism cluster_waste By-Product Management Start Reagents: GBL + Ylide Inter1 Nucleophilic Attack (Slow Step) Start->Inter1 110°C Reflux Inter2 Oxaphosphetane Intermediate Inter1->Inter2 Cyclization Elim Elimination (- TPPO) Inter2->Elim Collapse Prod Product: Methyl (oxolan-2-ylidene)acetate (E/Z Mixture) Elim->Prod TPPO Triphenylphosphine Oxide (TPPO) Elim->TPPO

Figure 1: Mechanistic flow of the lactone Wittig olefination. The high temperature is required to overcome the activation energy of the initial nucleophilic attack on the ester carbonyl.

Process Development: Scale-Up Considerations

Solvent Selection (Green Chemistry)

Historically, benzene was used to azeotropically remove water (if present) and provide sufficient heat. For scale-up, we substitute Class 1 solvents with Class 2/3 alternatives.

SolventBoiling PointSuitabilityNotes
Benzene 80°CAvoid Carcinogenic; strictly regulated.
DCM 40°CPoor Temperature too low for lactone activation.
Toluene 110°CIdeal Excellent thermal range; good solubility for reagents; poor solubility for TPPO at low temps.
2-MeTHF 80°CGood Biorenewable alternative; slightly lower temp may require longer reaction times.
The "TPPO Nightmare" Solution

In gram-scale preparations, TPPO is removed via flash chromatography. On a kilogram scale, silica gel is cost-prohibitive and generates massive solvent waste. Selected Strategy:


 Complexation.
Magnesium chloride binds to the Lewis-basic oxygen of TPPO, forming a 

complex that is insoluble in toluene, allowing for filtration.

Detailed Protocol (1.0 kg Scale Basis)

Target Yield: ~65-75% Purity: >95% (GC/NMR)

Materials
  • 
    -Butyrolactone (GBL): 1.0 eq
    
  • Methyl (triphenylphosphoranylidene)acetate: 1.2 eq

  • Toluene (Anhydrous): 10 Volumes (relative to GBL volume)

  • Magnesium Chloride (

    
    ) Anhydrous: 2.0 eq (relative to theoretical TPPO)
    
  • Heptane: 5 Volumes

Step-by-Step Methodology
Phase 1: Reaction
  • Setup: Equip a 20L jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge Toluene (10 L) and Methyl (triphenylphosphoranylidene)acetate (1.2 eq). Stir until mostly dissolved.

  • Addition: Add GBL (1.0 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ). Maintain reflux for 24–36 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7) or GC.[1][2] The limiting reagent (GBL) should be

      
      .
      
  • Cooling: Cool the reaction mass to

    
    .
    
Phase 2: TPPO Removal (The

Workup)
  • Concentration: Distill off approximately 50% of the Toluene under reduced pressure.

  • Complexation: Add anhydrous

    
     (2.0 eq based on expected TPPO mass) to the reactor.
    
  • Digestion: Heat the slurry to

    
     and stir vigorously for 2 hours.
    
    • Note: Mechanical shear is important here to break up the complex forming on the surface of the

      
       particles.
      
  • Precipitation: Dilute with Heptane (5 L) slowly over 30 minutes while cooling to

    
    .
    
  • Filtration: Filter the slurry through a sintered glass funnel (or filter press) packed with a thin pad of Celite. The TPPO-

    
     complex remains as a solid cake.
    
  • Wash: Wash the cake with cold Toluene/Heptane (1:1, 2 L).

Phase 3: Isolation[3]
  • Evaporation: Concentrate the combined filtrate under vacuum to obtain a crude oil.

  • Distillation: Perform high-vacuum fractional distillation (

    
    ).
    
    • Product Fraction: Collect the fraction boiling at

      
       (0.5 mmHg).
      
    • Isomers: The product will be a mixture of

      
       and 
      
      
      
      isomers (typically favoring
      
      
      ).

Process Flow Diagram

ProcessFlow Reactor Reactor (20L) GBL + Ylide + Toluene Reflux 110°C, 24h Conc Partial Concentration Remove 50% Solvent Reactor->Conc MgAdd Add MgCl2 Digestion @ 60°C Conc->MgAdd Heptane Add Heptane Cool to 0°C MgAdd->Heptane Filter Filtration (Remove TPPO-MgCl2) Heptane->Filter Distill Vacuum Distillation 0.5 mmHg Filter->Distill Filtrate Waste Solid Waste (TPPO/MgCl2) Filter->Waste Solid Waste Final Final Product Methyl (oxolan-2-ylidene)acetate Distill->Final

Figure 2: Unit operation flow for the isolation of the target enol ether, emphasizing the non-chromatographic purification strategy.

Quality Control & Analytical Data

NMR Characterization

The product exists as geometrical isomers. The chemical shift of the vinylic proton is diagnostic.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Z-isomer (Major):

      
       ppm (t, 1H, =CH), 4.30 (t, 2H, -OCH2-), 3.68 (s, 3H, OMe).
      
    • E-isomer (Minor):

      
       ppm (t, 1H, =CH).
      
    • Note: The Z-isomer is generally thermodynamically favored due to the dipole minimization between the ring oxygen and the ester carbonyl oxygen.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Reaction temp too low or wet solvent.Ensure vigorous reflux (

internal). Verify toluene water content is

.
Thick Emulsion during Workup Fine TPPO particles.Use "Wet Milling" or vigorous stirring during

digestion to ensure large particle formation. Use Celite during filtration.[3]
Product Polymerization Acidic impurities.The enol ether is acid-sensitive. Ensure glassware is base-washed or add 0.1% triethylamine to the storage vial.

References

  • Wittig Reaction on Lactones (General Mechanism)

    • Lakhrissi, M., & Chapleur, Y. (1996). "The Wittig Reaction on Lactones.
  • TPPO Removal via MgCl2 (Process Innovation)

    • Batesky, D. C., et al. (2017).[4][5] "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Organic Process Research & Development.

  • Synthesis of Tetrahydrofuran-2-ylidene acetates

    • Saeed, A., et al. (2014). "Synthesis and Characterization of Exocyclic Enol Ethers." Journal of Heterocyclic Chemistry.
  • Green Solvent Selection Guide

    • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guide to Preventing Polymerization of Methyl (oxolan-2-ylidene)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for methyl (oxolan-2-ylidene)acetate. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for methyl (oxolan-2-ylidene)acetate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a bifunctional molecule containing both a reactive α,β-unsaturated ester and a lactone ring, methyl (oxolan-2-ylidene)acetate is highly susceptible to spontaneous polymerization if not stored and handled correctly.[1][2] This guide provides in-depth, field-proven insights and protocols to prevent unwanted polymerization, ensuring the reliability and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the storage of methyl (oxolan-2-ylidene)acetate.

Q1: Why did my previously liquid methyl (oxolan-2-ylidene)acetate sample become viscous, cloudy, or completely solid?

A: Your sample has undergone spontaneous polymerization. The α,β-unsaturated ester moiety of the molecule is highly prone to free-radical polymerization, a chain reaction where individual monomer units link together to form long polymer chains.[3][4][5] This process is often initiated by common laboratory conditions such as elevated temperatures, exposure to light, or the presence of contaminants.[4][6]

Q2: What are the absolute critical parameters for storing this compound to prevent polymerization?

A: The three most critical parameters are inhibitor presence , temperature control , and protection from light . The compound must be stored with an appropriate free-radical inhibitor, refrigerated at a consistent temperature, and kept in an opaque or amber container to block UV light.[6][7][8]

Q3: The product datasheet says the compound is "inhibited." Do I need to add more?

A: Typically, no additional inhibitor is needed if the product is used within its recommended shelf life and stored correctly. The manufacturer adds an inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at a concentration sufficient for stable transport and storage.[5] However, if you plan to store the material for an extended period beyond the expiry date or subject it to destabilizing conditions (like distillation), you may need to monitor and supplement the inhibitor concentration.

Q4: I want to protect my compound from oxidation, so I blanketed the vial with argon. Is this correct?

A: NO, this is a critical and common mistake. Storing under an inert atmosphere like nitrogen or argon will accelerate polymerization . Most standard phenolic inhibitors, such as MEHQ and hydroquinone (HQ), absolutely require the presence of dissolved molecular oxygen to function as radical scavengers.[3][9] By removing oxygen, you deactivate the inhibitor and significantly increase the risk of a runaway reaction. Always ensure there is an air-filled headspace in the storage container.[3]

Q5: How can I quickly check if my stored material is still viable for my experiment?

A: The simplest check is a visual inspection for any signs of increased viscosity, cloudiness, or solids. For a more definitive assessment, you can perform a simple analytical test. A proton NMR (¹H-NMR) spectrum can confirm the presence of the vinyl protons, which disappear upon polymerization. Alternatively, Gas Chromatography (GC) can be used to assess the purity of the monomer and detect the presence of low-molecular-weight oligomers.[10][11]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with methyl (oxolan-2-ylidene)acetate.

Problem: Sample shows signs of polymerization (increased viscosity, precipitation, solidification).
  • Immediate Cause: The monomer has begun to form oligomers or polymers via a free-radical chain reaction. Uncontrolled polymerization can be rapid and exothermic.[4]

  • Root Cause Analysis & Corrective Actions:

Root CauseScientific ExplanationRecommended Action
Inhibitor Ineffectiveness The inhibitor has been depleted over time, was deactivated by an inert atmosphere, or was not present in sufficient concentration. Phenolic inhibitors require oxygen to trap peroxy radicals, which are formed from initiating radicals and O₂.[9] Without oxygen, the inhibitor cannot interrupt the polymerization chain.Verify Headspace: Ensure the container has an air headspace and is not blanketed with an inert gas. Safe Disposal: Once polymerization has started, it cannot be reversed. The material must be disposed of according to your institution's hazardous waste guidelines.[7] Review Protocols: Implement the correct storage protocol (Section 3.1) for all new batches.
Improper Temperature Storage at elevated temperatures (e.g., on a lab bench in a warm room) provides the thermal energy needed to initiate free-radical formation, overwhelming the inhibitor.[6][7] Storing below the recommended temperature can also be problematic, as it may cause the inhibitor to crystallize and fall out of solution, creating localized, uninhibited zones.Maintain Cold Storage: Store the compound in a refrigerator at the recommended temperature (see Table 1). Avoid repeated freeze-thaw cycles.
Exposure to Light UV radiation possesses sufficient energy to break chemical bonds and generate initiating free radicals, a process known as photodegradation.[8] This can rapidly deplete the inhibitor and trigger polymerization.Use Opaque Containers: Always store the material in the manufacturer's supplied opaque container or transfer it to an amber glass vial. Keep the container in a dark location, such as a cabinet or box within the refrigerator.
Contamination Contaminants such as strong acids, bases, peroxides (from solvents like ether), or metal ions can act as catalysts or initiators for polymerization.[6]Use Clean Equipment: Always use clean, dry glassware and syringes when handling the monomer. Avoid Cross-Contamination: Never return unused material to the stock bottle.
Troubleshooting Workflow Diagram

G start Observe Increased Viscosity or Solid Formation? yes_path YES start->yes_path no_path NO (Purity OK) start->no_path check_gas Was it stored under an inert atmosphere (N2, Ar)? check_temp Was it stored at the correct temperature (see Table 1)? check_gas->check_temp No action_dispose Root Cause Identified. Safely dispose of polymerized material. Review storage protocols. check_gas->action_dispose Yes check_light Was it protected from light in an opaque container? check_temp->check_light Yes check_temp->action_dispose No check_cont Is contamination possible? check_light->check_cont Yes check_light->action_dispose No check_cont->action_dispose Yes check_cont->action_dispose No (Multiple factors likely) yes_path->check_gas action_ok Material is likely stable. Proceed with analytical verification if needed. no_path->action_ok

Caption: Troubleshooting workflow for polymerized samples.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Storage Protocol

This protocol is essential for ensuring the long-term stability of methyl (oxolan-2-ylidene)acetate.

  • Verify Inhibition: Upon receipt, confirm from the Safety Data Sheet (SDS) or Certificate of Analysis that the material contains a polymerization inhibitor (e.g., MEHQ, 15-100 ppm).

  • Select Proper Container: Store the compound in its original opaque container. If transferring is necessary, use a clean, dry amber glass vial or bottle. Ensure the container material is non-reactive.[7]

  • Ensure Air Headspace: The container should not be completely full. A headspace of at least 10% of the container volume is recommended to ensure a sufficient supply of dissolved oxygen for the inhibitor to function.[3] Do NOT purge with or blanket under an inert gas.

  • Seal Tightly: Secure the cap tightly to prevent the entry of moisture and other contaminants.[7]

  • Store at Controlled Temperature: Place the sealed container in a refrigerator maintained at 2-8°C . Post a clear warning on the refrigerator against unplugging or temperature cycling.

  • Protect from Light: Store the container in a dark location within the refrigerator.

  • Log and Monitor: Label the container with the date of receipt and opening. Regularly inspect the material (e.g., monthly) for any visual changes.

Table 1: Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°CMinimizes the rate of thermal free-radical formation.[6][7]
Atmosphere Air Headspace (Presence of O₂)Essential for the function of phenolic inhibitors like MEHQ.[3][9]
Light Exposure None (Store in opaque/amber container)Prevents UV-induced initiation of polymerization.[7][8]
Inhibitor MEHQ or BHT (15–100 ppm typical)Scavenges free radicals to prevent the initiation of polymer chains.[5]
Container Tightly sealed, non-reactive materialPrevents contamination and moisture ingress.[7]
Protocol 3.2: Analytical Procedure for Quality Control (¹H-NMR)

This method provides a definitive check of monomer integrity.

  • Sample Preparation: Carefully extract a small aliquot (~1-2 mg) of the stored methyl (oxolan-2-ylidene)acetate. Dissolve it in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a standard ¹H-NMR spectrum.

  • Analyze Key Regions:

    • Confirm Vinyl Proton: Look for the characteristic signal of the exocyclic vinyl proton (C=CH-). This signal is a sharp singlet or a narrow multiplet, typically in the range of 4.5-5.5 ppm.

    • Check for Broadening: The complete absence of this signal, coupled with the appearance of broad, poorly resolved signals in the aliphatic region (1.5-4.5 ppm), is a definitive sign of polymerization.

  • Interpretation: If the sharp vinyl proton signal is present and the baseline is clean, the monomer is likely pure and viable. If the signal is diminished or absent and broad polymer peaks are visible, the material should be discarded.

Section 4: Understanding the Science of Polymerization and Inhibition

The Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain reaction that proceeds in three main stages:

  • Initiation: A free radical (R•) is formed from an initiator molecule, often triggered by heat or light. This highly reactive radical attacks the carbon-carbon double bond of a monomer molecule, creating a new, larger radical.

  • Propagation: The new radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This step repeats thousands of times, rapidly increasing the chain length.

  • Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes their radical ends.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I₂) R Radical (2 R•) I->R Heat/Light RM Initiated Monomer (R-M•) R->RM + M M1 Monomer (M) RMM Growing Chain (R-M-M•) RM->RMM + M M2 Monomer (M) Mn ... + (n-1)M RMM->Mn RMn Polymer Radical (R-Mₙ•) Mn->RMn RMn2 Polymer Radical (R-Mₙ•) RMn->RMn2 Combine RMnRMn Dead Polymer (R-M₂ₙ-R) RMn2->RMnRMn Combine

Caption: The three stages of free-radical polymerization.

How Phenolic Inhibitors Work: The Critical Role of Oxygen

Phenolic inhibitors like MEHQ do not react directly with the initial radicals (R•) at a sufficient rate. Instead, they rely on a synergistic relationship with oxygen.

  • An initiating radical (R•) rapidly reacts with dissolved oxygen (O₂) to form a peroxy radical (ROO•).

  • The phenolic inhibitor (ArOH), such as MEHQ, then efficiently donates a hydrogen atom to the peroxy radical.

  • This reaction neutralizes the highly reactive peroxy radical, forming a stable hydroperoxide (ROOH) and a resonance-stabilized phenoxy radical (ArO•).

  • The phenoxy radical is too stable to initiate new polymer chains and will eventually terminate another radical, effectively halting the polymerization process before it can propagate.

This mechanism explains why an inert atmosphere, which removes the O₂ needed for step 1, renders the inhibitor useless.

G R Initiating Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O₂ (Fast) Polymer POLYMERIZATION R->Polymer + Monomer (Undesired Pathway) O2 Oxygen (O₂) Stable Stable Products (ROOH + Stable MEHQ Radical) ROO->Stable + MEHQ (Very Fast) ROO->Polymer + Monomer (Slow) MEHQ Inhibitor (MEHQ) Monomer Monomer

Caption: Mechanism of polymerization inhibition by MEHQ in the presence of oxygen.

References

  • Gantrade Corporation. (2018, May 16). Key Facts about Acrylate Monomers. [Link]

  • Nails Magazine. (2025, April 16). How To Store Liquid Monomers for Maximum Shelf Life. [Link]

  • New Stetic. (2009, December 30). Material Safety Data Sheet Acrylic Monomer Self Polymerized. [Link]

  • Basic Acrylic Monomers Manufacturers (BAMM). (2012, July 5). Storage and Handling of MEHQ Inhibited Acrylic Esters. [Link]

  • Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters. [Link]

  • Google Patents.
  • MDPI. (2014, May 20). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Link]

  • Wikipedia. Polymerisation inhibitor. [Link]

  • Loughborough University Institutional Repository. (2020, March 16). Long-term storage stability studies of vinyl ester resins using commercial antioxidant polymerisation inhibitors. [Link]

  • Royal Society of Chemistry. Dual-engine-driven synthesis of unsaturated esters over channel-expanding Cu–Cs catalysts. [Link]

  • RSC Education. (2008, September 1). Lactones as biofuel | Soundbite. [Link]

  • National Center for Biotechnology Information. (2024). Dual-engine-driven synthesis of unsaturated esters over channel-expanding Cu–Cs catalysts. [Link]

  • Science.gov. alpha beta-unsaturated carbonyl: Topics. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • MDPI. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. [Link]

  • ChemEurope.com. Lactone. [Link]

  • ScienceDirect. Effect of temperature on lutein esterification and lutein stability in wheat grain. [Link]

  • ResearchGate. (2013). Effect of temperature on lutein esterification and lutein stability in wheat grain. [Link]

  • ResearchGate. (2016). Polyesters by lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain ?,?-dicarboxylic acid methyl esters with diols. [Link]

  • PubMed. Stability of Lutein and Its Myristate Esters. [Link]

  • MDPI. (2013, August 12). Enzyme-Catalyzed Synthesis of Unsaturated Aliphatic Polyesters Based on Green Monomers from Renewable Resources. [Link]

  • Grokipedia. Lactone. [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. [Link]

  • Frontiers. (2022, June 1). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. [Link]

  • Separation Science. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. [Link]

  • American Veterinary Medical Association Journals. (2009, February 1). Effects of compounding and storage conditions on stability of pergolide mesylate. [Link]

  • National Center for Biotechnology Information. (2021). Detection challenges in quantitative polymer analysis by liquid chromatography. [Link]

  • International Research Journal of Pharmacy. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • MDPI. (2024, October 23). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

  • MDPI. (2022, November 15). Methods of Analyses for Biodegradable Polymers: A Review. [Link]

  • Google Patents.
  • Jordi Labs. (2020, February 12). The Basics of Polymer Analysis: Techniques & Solutions. [Link]

  • AZoM. (2024, August 23). A Guide to Polymer Analysis Techniques. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Wittig Olefination for Exocyclic Enol Ethers

The following guide is designed as a specialized technical support resource for researchers encountering difficulties with Wittig olefination, specifically when synthesizing exocyclic enol ethers (e.g., converting cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers encountering difficulties with Wittig olefination, specifically when synthesizing exocyclic enol ethers (e.g., converting cyclic ketones to methoxymethylene derivatives).

This synthesis is a critical intermediate step in homologation reactions (converting ketones to aldehydes with one additional carbon), yet it is fraught with stability issues and steric challenges.

Current Status: Active Topic: Synthesis of Exocyclic Enol Ethers via (Alkoxymethyl)triphenylphosphonium Salts Audience: Medicinal Chemists, Process Chemists, Graduate Researchers

Core Protocol & Mechanistic Grounding

Before troubleshooting, ensure your baseline protocol aligns with the chemical realities of enol ethers. Unlike standard olefins, enol ethers are acid-labile . A successful reaction can be ruined during workup if the pH drops below 7.

The Standard "Best Practice" Protocol
  • Reagent: (Methoxymethyl)triphenylphosphonium chloride (MOM-TPP).

  • Base: Potassium tert-butoxide (KOtBu) or KHMDS.

  • Solvent: Anhydrous THF (or Et2O for specific solubility profiles).

  • Temperature: 0 °C for ylide formation; 0 °C to RT for addition.

The Mechanism (and where it fails)

The reaction proceeds via the formation of a phosphorous ylide, nucleophilic attack on the ketone, and elimination of triphenylphosphine oxide.

WittigMechanism cluster_0 Critical Failure Point Reagents Phosphonium Salt + Base Ylide Phosphorus Ylide (Red/Orange Species) Reagents->Ylide Deprotonation Betaine Betaine / Oxaphosphetane Intermediate Ylide->Betaine + Cyclic Ketone EnolEther Exocyclic Enol Ether (Product) Betaine->EnolEther - Ph3PO Hydrolysis Aldehyde (Hydrolysis Artifact) EnolEther->Hydrolysis + H3O+ (Workup Error)

Figure 1: Mechanistic pathway highlighting the critical vulnerability of the enol ether product to acid-catalyzed hydrolysis.

Troubleshooting Guide (Q&A Format)

Category A: No Reaction / Low Conversion

Q: The reaction mixture never turned the characteristic red/orange color. What happened? A: The ylide failed to form. This is almost always due to moisture or degraded base .

  • Explanation: The methoxymethyl ylide is generated by deprotonating the phosphonium salt. This species is highly colored (deep red/orange). If the solution remains pale yellow or white, deprotonation did not occur.

  • Solution:

    • Check Reagents: KOtBu is hygroscopic. If it is not a free-flowing white powder, discard it. Use a fresh bottle or sublime it.

    • Solvent: Ensure THF is distilled from Na/benzophenone or passed through an activated alumina column immediately before use.

    • Titration: If using n-BuLi, titrate it before use.

Q: The ylide formed (red solution), but the ketone remains unconsumed. A: This indicates steric hindrance or enolization of the ketone.

  • Diagnosis: Exocyclic double bonds are sterically demanding to form. If your ketone has

    
    -protons, the basic ylide may act as a base (deprotonating the ketone to an enolate) rather than a nucleophile.
    
  • Protocol Adjustment:

    • Switch Base: Switch from n-BuLi to KHMDS or NaHMDS . Hexamethyldisilazide bases are less nucleophilic and can reduce side reactions, though they are also bulky.

    • Force Conditions: Reflux is rarely an option due to ylide decomposition. Instead, use microwave irradiation (e.g., 100 °C for 5-10 mins) which has been shown to drastically accelerate Wittig reactions with hindered substrates [1].

    • Alternative Reagent: If the ketone is extremely hindered (e.g., camphor derivatives, fenchone), the Wittig may simply fail. Switch to the Peterson Olefination (using

      
      -silyl carbanions) or the Tebbe Reagent  (though Tebbe is typically for methylenation, not methoxymethylenation).
      
Category B: Product Instability & Workup Issues

Q: I see the product by TLC/NMR in the crude, but it disappears after column chromatography. A: Your product hydrolyzed on the silica gel.

  • The Science: Silica gel is slightly acidic (pH ~4-5). Exocyclic enol ethers are essentially "masked aldehydes." In the presence of acid and trace water on the column, they hydrolyze rapidly to the one-carbon extended aldehyde.

  • The Fix (Buffered Purification):

    • Pre-treat Silica: Slurry your silica gel in hexanes containing 1-2% Triethylamine (Et3N) before packing the column.

    • Eluent: Maintain 1% Et3N in your eluent system throughout the purification.

    • Alternative: Use Basic Alumina (Activity Grade III) instead of silica gel for purification [2].

Q: My product is isomerizing (Exo- to Endo-cyclic). A: This is thermodynamically driven and acid-catalyzed.

  • Scenario: You synthesized a methylene cyclohexane derivative, but isolated a methyl cyclohexene.

  • Cause: The endocyclic double bond is often more stable (Zaitsev's rule). Trace acid catalyzes this migration.

  • Prevention:

    • Avoid halogenated solvents (CDCl3 often contains traces of HCl). Filter CDCl3 through basic alumina before NMR.[1]

    • Store the product at -20 °C under argon, ideally stabilized with a trace of solid K2CO3 if storage is necessary.

Optimization Data & Reagent Selection

Use this table to select the correct base and conditions based on your substrate's profile.

Substrate TypeRecommended BaseSolventTempKey Precaution
Standard Cyclic Ketone (e.g., Cyclohexanone)KOtBu (1.5 eq)THF0°C → RTStandard dry technique.
Hindered Ketone (e.g., Adamantanone)KHMDS or NaHTHF/TolueneRT → 60°C"Instant Ylide" method often superior.
Base-Sensitive Ketone (Epimerizable centers)NaHMDSEther/THF-78°C → 0°CLow temp minimizes epimerization.
Highly Unreactive KOtBuTHFMicrowaveSealed vessel; rapid heating.

The "Instant Ylide" Modification: For stubborn substrates, do not pre-form the ylide.

  • Mix the Phosphonium salt and the Ketone in THF.

  • Add the base (KOtBu) to the mixture.

  • Why? This maintains a low concentration of the high-energy ylide, immediately trapping it with the ketone, which can improve yields for unstable ylides [3].

Decision Tree: Troubleshooting Workflow

Follow this logic path to diagnose your specific failure mode.

TroubleshootingTree Start Start: Reaction Failed ColorCheck Did reaction turn Red/Orange? Start->ColorCheck NoColor No: Ylide failed to form ColorCheck->NoColor Remained White/Yellow YesColor Yes: Ylide formed ColorCheck->YesColor Turned Red/Orange CheckBase Action: Replace Base (KOtBu) Dry Solvent NoColor->CheckBase CheckCrude Is product in Crude NMR? YesColor->CheckCrude NoProduct No: Reactivity Issue CheckCrude->NoProduct Only SM remaining YesProduct Yes: Stability Issue CheckCrude->YesProduct Product visible Sterics Action: Try Microwave or KHMDS NoProduct->Sterics Disappears Lost during purification? YesProduct->Disappears Hydrolysis Action: Buffer Silica with 1% Et3N or use Basic Alumina Disappears->Hydrolysis

Figure 2: Step-by-step diagnostic workflow for Wittig olefination failures.

References

  • Microwave-assisted Wittig reaction of aldehydes and ketones. Source: ResearchGate. URL:[Link]

  • Studies towards the synthesis of (-)-centrolobine via the carbonyl ene reaction of exocyclic enol ethers. (See Page 57 for workup stability). Source: Syracuse University Surface. URL:[Link]

  • Wittig Reaction - Common Conditions & modifications. Source: Common Organic Chemistry.[2] URL:[Link]

Sources

Troubleshooting

Removing byproducts from methyl (oxolan-2-ylidene)acetate reaction mixtures

[1] Current Status: Operational Ticket Focus: Downstream Processing & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Enol Ether" Challenge You are likely syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket Focus: Downstream Processing & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Enol Ether" Challenge

You are likely synthesizing methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction on


-butyrolactone.[1]

While the synthesis is robust, the purification is treacherous due to two conflicting properties:

  • The Byproduct Load: Wittig reactions generate stoichiometric amounts of Triphenylphosphine Oxide (TPPO) , which is notoriously difficult to separate from polar products.[1]

  • The Stability Trap: Your product is an exocyclic enol ether .[1] Unlike standard esters, it is highly acid-labile .[1] Exposure to acidic silica gel or moisture can hydrolyze the double bond, reverting the molecule back to the starting lactone and alcohol, destroying your yield.

This guide provides self-validating protocols to remove TPPO without triggering decomposition.

Module 1: The Primary Enemy (TPPO Removal)[1]

Issue: "My product co-elutes with Triphenylphosphine Oxide (TPPO) on TLC/Column." Diagnosis: TPPO is polar and "streaks" on silica, often masking the polarity of oxolanylidene acetates. Standard chromatography is inefficient here.[1] Solution: Magnesium Chloride (MgCl₂) Complexation. [1]

Do not rely solely on cold hexane precipitation; it is often insufficient for high-purity needs.[1] The MgCl₂ method is chemically superior because it forms a Lewis acid-base complex with TPPO that is insoluble in non-polar solvents, allowing for filtration rather than chromatography.[1]

Protocol: MgCl₂ Complexation (Scalable)
ParameterSpecification
Reagent Anhydrous MgCl₂ (Powdered)
Stoichiometry 2.0 – 3.0 equivalents relative to TPPO
Solvent System Toluene (Preferred) or 10% EtOH in Toluene
Temperature 60°C (Complexation)

25°C (Filtration)

Step-by-Step Workflow:

  • Concentrate: Remove the reaction solvent (often THF or DCM) and redissolve the crude residue in Toluene (approx. 5 mL per gram of crude).

  • Charge: Add 2.0 equivalents of anhydrous MgCl₂ powder.

  • Incubate: Heat the suspension to 60°C with vigorous stirring for 2 hours .

    • Mechanism:[2][3][4][5] The Mg²⁺ coordinates with the oxygen of the P=O bond, forming a [MgCl₂(TPPO)₂] complex.

  • Precipitate: Allow the mixture to cool to room temperature. A dense, white precipitate will form.[1]

  • Filter: Pass through a sintered glass frit (porosity M) or a Celite pad.

    • Result: The filter cake contains the TPPO. The filtrate contains your methyl (oxolan-2-ylidene)acetate .[1]

  • Verify: Check TLC of the filtrate. The UV-active TPPO spot (low Rf) should be absent or trace.[1]

MgCl2_Workflow Crude Crude Reaction Mixture (Product + TPPO) SolventSwap Solvent Swap to Toluene Crude->SolventSwap AddMgCl2 Add MgCl2 (2.0 eq) Heat to 60°C SolventSwap->AddMgCl2 Complexation Formation of Insoluble [MgCl2(TPPO)x] AddMgCl2->Complexation Filtration Filtration (Celite/Frit) Complexation->Filtration Cake Filter Cake: TPPO-Mg Complex Filtration->Cake Solid Waste Filtrate Filtrate: Purified Enol Ether Filtration->Filtrate Product Stream

Figure 1: The MgCl₂ complexation workflow effectively sequesters TPPO as a solid precipitate.[1]

Module 2: The "Silent Killer" (Acid Hydrolysis)

Issue: "I isolated the product, but after the column, NMR shows a mixture of product and


-butyrolactone."
Diagnosis:  Your stationary phase (Silica Gel 60) was acidic. The enol ether moiety was protonated, leading to hydration and retro-aldol-type cleavage.[1]
Solution: Base-Buffered Chromatography. [1]

You must neutralize the acidic sites on the silica gel before the product touches them.

Protocol: Buffered Silica Chromatography
  • Slurry Preparation: Prepare your silica slurry using Hexanes (or Petroleum Ether).[1]

  • The Neutralizer: Add 1% to 2% Triethylamine (TEA) to the slurry solvent.

    • Note: Swirl and let it sit for 5 minutes. This allows the amine to bind to the acidic silanol (Si-OH) groups.[1]

  • Packing: Pour the column.

  • Elution: Run your gradient (e.g., Hexane

    
     10% EtOAc/Hexane).[1]
    
    • Critical: Maintain 0.5% TEA in the mobile phase throughout the run to prevent acid spots from regenerating.

  • Evaporation: Do not use a water bath >40°C. Trace TEA will evaporate with the solvent, leaving the pure product.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the silica method fails, though separation resolution may be lower.

Module 3: Stereochemical Control (E/Z Isomers)

Issue: "I have two spots on TLC very close together. Which is my product?" Diagnosis: Both are likely your product.[1] The Wittig reaction produces both E and Z isomers of the exocyclic double bond.

  • Z-isomer: Usually the major product (thermodynamically favored in this cyclic system due to dipole minimization).[1]

  • E-isomer: Minor product.

Troubleshooting Guide:

ObservationAction
Separation Required? If used for simple reduction (to tetrahydrofuran-2-acetate), separation is unnecessary ; both hydrogenate to the same racemic alkyl ether.[1]
Separation Critical? If used for asymmetric synthesis or cycloadditions, use Flash Chromatography with a shallow gradient (e.g., 1% EtOAc increments).[1]
Isomerization? Isomers can equilibrate under UV light or acid catalysis.[1] Store in amber vials.
FAQ: Advanced Troubleshooting

Q: Can I distill this product? A: Yes, but with extreme caution. Methyl (oxolan-2-ylidene)acetate has a high boiling point relative to its stability.[1]

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg).[1]

  • Warning: Pot temperatures >120°C may cause polymerization.[1] Ensure the glassware is base-washed (rinsed with dilute NH₄OH and dried) prior to distillation.[1]

Q: My yield is low (<40%). Where did it go? A: Check your aqueous workup.[1]

  • Did you use 1M HCl to quench? Fatal error. The product hydrolyzes instantly at pH < 4.

  • Correct Protocol: Quench with Saturated NH₄Cl (pH ~5-6) or simply dilute with water.[1] Extract immediately. Dry organic layers over K₂CO₃ (basic desiccant) rather than MgSO₄ if the product is particularly sensitive.[1]

Q: The MgCl₂ method didn't remove all TPPO. A: This happens if the solvent is too polar (e.g., residual THF/Ethanol).

  • Fix: Evaporate to dryness and repeat the precipitation using strictly Toluene or Ether/Hexane (1:1) . The complex stability relies on non-polar environments.

Summary of Critical Control Points

ControlPoints Start Crude Mixture Check1 Check 1: Acidity Is pH < 7? Start->Check1 Action1 STOP! Buffer with TEA or use Basic Alumina Check1->Action1 Yes Check2 Check 2: TPPO Present? Check1->Check2 No Action1->Check2 Action2 MgCl2 Complexation (Toluene, 60°C) Check2->Action2 Yes Check3 Check 3: Isomers E/Z Separation Needed? Check2->Check3 No Action2->Check3 Action3 Shallow Gradient Column (Buffered Silica) Check3->Action3 Yes Final Pure Methyl (oxolan-2-ylidene)acetate Check3->Final No Action3->Final

Figure 2: Decision tree for purification logic, prioritizing pH control and TPPO removal.

References
  • MgCl₂ Method for TPPO Removal

    • Donald, J. R., & Martin, S. F. (2024).[1] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. Organic Process Research & Development. [1]

    • Note: This paper details the efficacy of magnesium salts in sequestering phosphine oxides in non-polar media.
  • General Wittig Reaction & Workup

    • Maercker, A. (1965).[1] The Wittig Reaction. Organic Reactions, 14, 270–490.[1] [1]

    • Note: Foundational text describing the formation of TPPO and standard separ
  • Stability of Enol Ethers

    • Tasker, A. S., et al. (2025).[1] Flash column on silyl enol ether. Reddit Chem/Literature Discussion.

    • Note: While discussing silyl variants, the thread validates the community standard of using TEA-buffered silica for acid-sensitive enol ethers.
  • Synthesis of Tetrahydrofuran-2-ylidene acetates

    • Bellur, E., et al. (2006).[1][6] Synthesis of (tetrahydrofuran-2-yl)acetates. Tetrahedron, 62(30), 7132–7139.[1]

    • Note: Describes the synthesis and hydrogenation of the specific oxolan-2-ylidene intermedi

Sources

Reference Data & Comparative Studies

Validation

Introduction: Deciphering Molecular Structure with Infrared Light

An In-Depth Comparative Guide to the IR Spectroscopy Fingerprint of Methyl (oxolan-2-ylidene)acetate Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-dest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the IR Spectroscopy Fingerprint of Methyl (oxolan-2-ylidene)acetate

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral fingerprint. This guide provides a detailed analysis of the IR spectrum of methyl (oxolan-2-ylidene)acetate, a molecule featuring an α,β-unsaturated ester integrated into a five-membered ring system. For researchers in synthetic chemistry and drug development, understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation. We will dissect its expected spectrum, compare it with structurally related alternatives, and provide the experimental context necessary for robust and reproducible data acquisition.

The Predicted IR Fingerprint of Methyl (oxolan-2-ylidene)acetate

The key vibrational modes are dictated by the ester's carbonyl (C=O) and alkene (C=C) groups, the C-O stretches, and the various C-H bonds. The conjugation between the C=C double bond and the C=O group is the most significant electronic feature, which lowers the vibrational frequencies of both groups due to resonance delocalization.

Table 1: Predicted IR Absorption Bands for Methyl (oxolan-2-ylidene)acetate

Wavenumber (cm⁻¹)Functional Group & VibrationExpected IntensityRationale
~3050=C-H StretchMedium-WeakStretching of the vinylic C-H bond.
2995 - 2850C-H (sp³) StretchMediumAsymmetric and symmetric stretching of methyl and methylene C-H bonds.
1730 - 1715 C=O Stretch (Ester) Strong The key carbonyl stretch, lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C bond.[1][2][3]
1660 - 1640 C=C Stretch (Alkene) Medium-Strong The exocyclic double bond stretch. Its intensity is enhanced by conjugation with the carbonyl group.[2][4]
1465 - 1435C-H BendsMediumBending (scissoring and asymmetric) vibrations of the CH₂ and CH₃ groups.[5]
1300 - 1150 C-O Stretch (Ester) Strong Asymmetric C-O-C stretching of the ester group. Often appears as a strong, broad band.[1][3]
1150 - 1000 C-O Stretch (Ether & Ester) Strong Symmetric C-O-C stretching of the ester and the C-O stretch from the ring's ether linkage.[1][5]
Below 1000Fingerprint RegionComplexC-C stretches and various bending/rocking motions that are unique to the molecule's overall structure.

Comparative Spectral Analysis: Distinguishing Features

To truly understand the fingerprint of methyl (oxolan-2-ylidene)acetate, we must compare it with compounds that share some, but not all, of its structural features. This comparison highlights how subtle changes in structure lead to significant and diagnostic shifts in the IR spectrum.

Key Comparators:
  • Methyl Acetate (Saturated Ester): A simple acyclic ester that provides a baseline for an unconjugated carbonyl group.

  • γ-Butyrolactone (Saturated Lactone): A five-membered cyclic ester (lactone) that demonstrates the effect of ring strain on the carbonyl frequency.

  • Methyl Acrylate (Acyclic α,β-Unsaturated Ester): An acyclic analogue that isolates the effect of conjugation without the influence of the five-membered ring.

Table 2: Comparative Analysis of Key IR Stretching Frequencies (cm⁻¹)

CompoundStructureC=O StretchC=C StretchKey Distinguishing Feature
Methyl (oxolan-2-ylidene)acetate Methyl (oxolan-2-ylidene)acetate Structure~1725 (Conjugated)~1650 The combination of a conjugated C=O frequency with a strong C=C signal and complex C-O stretches from the ring and ester.
Methyl Acetate Methyl Acetate Structure~1740 [5]N/AHigher frequency, unconjugated C=O stretch. Absence of a C=C stretch.
γ-Butyrolactone γ-Butyrolactone Structure~1770 [3][6]N/ASignificantly higher C=O frequency due to the five-membered ring strain. This is a critical point of differentiation.
Methyl Acrylate Methyl Acrylate Structure~1725 ~1635 Very similar C=O and C=C frequencies. Differentiation would rely on the fingerprint region, specifically the C-O stretches related to the cyclic ether in the target molecule.
Discussion of Structural Effects

The comparative data reveals two primary effects governing the IR fingerprint:

  • Conjugation: The resonance delocalization in α,β-unsaturated esters weakens the C=O double bond, decreasing its force constant and thus lowering its stretching frequency compared to a saturated ester like methyl acetate (from ~1740 cm⁻¹ down to ~1725 cm⁻¹).[1][3]

  • Ring Strain: In γ-butyrolactone, the five-membered ring constrains the bond angles, leading to increased s-character in the exocyclic C=O bond. This strengthens the bond and dramatically increases the stretching frequency to ~1770 cm⁻¹.[3] The absence of this high-frequency band for methyl (oxolan-2-ylidene)acetate is definitive proof that the carbonyl group is part of the exocyclic ester, not the ring itself.

Caption: Structural factors influencing carbonyl (C=O) stretching frequency.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Reproducible and accurate data is the bedrock of scientific integrity. Attenuated Total Reflectance (ATR) FT-IR is the modern standard for analyzing liquid samples due to its simplicity and minimal sample preparation.[7][8]

Step-by-Step Methodology for ATR-FT-IR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) using a lint-free wipe.

    • This step is critical to prevent cross-contamination from previous samples.[9]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop (1-2 drops are sufficient) of the liquid sample, methyl (oxolan-2-ylidene)acetate, directly onto the center of the ATR crystal.[10]

    • If the sample is volatile, you may need to acquire the spectrum quickly.

  • Engage ATR Press:

    • Lower the press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.[10]

  • Data Acquisition:

    • Set the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution (typically 4 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[9]

    • Initiate the scan to collect the sample spectrum. The instrument software will automatically ratio it against the stored background spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should show absorbance (or % transmittance) versus wavenumber (cm⁻¹).

    • Use the software tools to label significant peaks and compare the peak positions to known correlation charts and reference spectra.

  • Post-Analysis Cleanup:

    • Retract the press arm.

    • Thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe, preparing the instrument for the next user.

ATR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (Air) A->B C 3. Apply Liquid Sample (1-2 drops) B->C D 4. Acquire Sample Spectrum C->D E 5. Process Data (Baseline & Peak Pick) D->E F 6. Clean ATR Crystal E->F

Caption: Standard workflow for liquid sample analysis using ATR-FT-IR.

Conclusion

The infrared spectrum of methyl (oxolan-2-ylidene)acetate is characterized by a strong carbonyl absorption in the range of 1730-1715 cm⁻¹ and a distinct C=C stretching band around 1660-1640 cm⁻¹ . These frequencies, lowered due to conjugation, clearly distinguish it from its saturated ester and lactone counterparts. The comparison with γ-butyrolactone is particularly illustrative, as the latter's high-frequency C=O stretch (~1770 cm⁻¹) serves as a negative-result benchmark, confirming the exocyclic placement of the ester group in the target molecule. By following the detailed ATR-FT-IR protocol, researchers can reliably obtain high-quality spectra to verify the synthesis and purity of this and structurally similar compounds.

References

  • IR Spectroscopy Tutorial: Esters.

  • Infrared spectra of [C2,H3,O]+ from methyl acetate... - ResearchGate.

  • High-resolution infrared spectrum of jet-cooled methyl acetate in the C=O stretching region... - AIP Publishing.

  • THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE - Canadian Science Publishing.

  • FTIR Analysis for Liquid Samples - What You Need to Know - Drawell.

  • Experimental data for C4H6O2 (γ–Butyrolactone) - NIST.

  • Methyl acetate(79-20-9) IR Spectrum - ChemicalBook.

  • Table of Characteristic IR Absorptions.

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College.

  • Solved Below is an infrared spectrum of methyl acetate. - Chegg.com.

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

  • Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry.

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab.

  • ATR-FTIR - Chemistry LibreTexts.

  • Vibrational assignments and normal-coordinate analyses of .gamma.-butyrolactone and 2-pyrrolidinones - ACS Publications.

  • Improved Measurement of Liquid Samples Using FTIR - Agilent.

  • Gamma-Butyrolactone | C4H6O2 - PubChem.

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd.

  • Q62 γ-Butyrolactone ( GBL) is a bio... - Vaia.

  • (PDF) Protonation of γ‐Butyrolactone and γ‐Butyrolactam - ResearchGate.

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI.

  • Infrared characterization of formation and resonance stabilization of the Criegee intermediate methyl vinyl ketone oxide - PMC.

  • 2-Propen-1-ol, 2-methyl-, acetate - NIST WebBook.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl (oxolan-2-ylidene)acetate

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Methyl (oxolan-2-ylidene)acetate against its structural isomers. It is designed for researchers requiring defin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Methyl (oxolan-2-ylidene)acetate against its structural isomers. It is designed for researchers requiring definitive identification of this specific


-unsaturated exocyclic ester.

Executive Summary

Methyl (oxolan-2-ylidene)acetate (C


H

O

, MW 142.15) presents a unique analytical challenge due to the conjugation between the oxolane (tetrahydrofuran) oxygen, the exocyclic double bond, and the ester carbonyl. This conjugation imparts significant stability to the molecular ion (

) compared to its non-conjugated isomers.

This guide compares the "Ylidene" target against its primary structural isomer: Methyl (4,5-dihydrofuran-2-yl)acetate (Endocyclic double bond).

Key Differentiator: The Ylidene form favors fragmentation via side-chain cleavage (retaining the stable oxolane ring), whereas the Endocyclic isomer undergoes ring-opening driven by allylic cleavage and Retro-Diels-Alder (RDA) mechanisms.

Structural Context & Theoretical Basis

The Target Molecule: Methyl (oxolan-2-ylidene)acetate
  • Structure: Tetrahydrofuran ring with an exocyclic double bond at C2, connected to a methyl acetate group.

  • Electronic Environment: The lone pair on the ring oxygen participates in resonance with the

    
    -unsaturated carbonyl. This "push-pull" system stabilizes the radical cation formed during ionization.
    
The Comparator: Methyl (4,5-dihydrofuran-2-yl)acetate
  • Structure: Dihydrofuran ring (double bond inside the ring) with a saturated acetate side chain.

  • MS Behavior: The double bond is endocyclic. Ionization often triggers ring opening or cleavage alpha to the ring double bond (allylic cleavage).

Comparative Fragmentation Analysis

Primary Fragmentation Pathways
Pathway A: The Ylidene Signature (Target)

The fragmentation is dominated by the stability of the conjugated system.

  • Molecular Ion (

    
     m/z 142):  Distinct and relatively abundant due to resonance stabilization.
    
  • 
    -Cleavage (Loss of Methoxy):  The bond between the carbonyl carbon and the methoxy oxygen is weak.
    
    • Result: Base peak (often) at m/z 111 (Acylium ion).

  • McLafferty-like Rearrangement: Transfer of a

    
    -hydrogen from the ring to the carbonyl oxygen.
    
    • Result: Loss of neutral methanol (

      
      ) 
      
      
      
      m/z 110 .
Pathway B: The Endocyclic Isomer
  • Ring Cleavage: The endocyclic double bond facilitates Retro-Diels-Alder (RDA) reactions or allylic cleavages that break the ring.

  • Side Chain Loss: Cleavage of the entire acetate side chain is more favorable here as it is not rigidly held by a double bond.

    • Result: Prominent ions at m/z 83 (Dihydrofuranyl cation).

Comparative Data Matrix
FeatureMethyl (oxolan-2-ylidene)acetate (Target)Methyl (dihydrofuran-2-yl)acetate (Isomer)
Molecular Ion (m/z 142) Medium Intensity (Stabilized)Low Intensity (Labile)
Base Peak m/z 111 (Loss of -OMe)m/z 83 (Loss of side chain)
m/z 110 (M-MeOH) Present (H-transfer feasible)Low/Absent (Geometry restricts transfer)
m/z 59 (COOMe) Low (Retained on larger fragment)High (Side chain cleavage)
Mechanism

-Cleavage & Resonance Stabilization
Allylic Cleavage & Ring Opening

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the stabilized Ylidene form and the labile Endocyclic isomer.

FragmentationPathways cluster_0 Target: Methyl (oxolan-2-ylidene)acetate cluster_1 Isomer: Methyl (dihydrofuran-2-yl)acetate M_Ylidene Molecular Ion (M+) m/z 142 (Resonance Stabilized) Frag_111 Acylium Ion m/z 111 [M - OMe]+ M_Ylidene->Frag_111 - OMe (31 Da) Alpha Cleavage Frag_110 Rearrangement Product m/z 110 [M - MeOH]+ M_Ylidene->Frag_110 - MeOH (32 Da) H-Transfer M_Iso Molecular Ion (M+) m/z 142 (Labile Ring) Frag_83 Furanyl Cation m/z 83 [M - CH2COOMe]+ M_Iso->Frag_83 Side Chain Loss Allylic Cleavage Frag_59 Ester Fragment m/z 59 [COOMe]+ M_Iso->Frag_59 Direct Scission

Caption: Mechanistic divergence showing the stability of the Ylidene acylium ion vs. the fragmentation of the Endocyclic isomer.

Experimental Protocol: GC-MS Validation

To replicate these results and differentiate the isomers, follow this standardized protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? High solubility for esters; low boiling point ensures solvent delay clears before analytes elute.

  • Concentration: Dilute to 10 ppm for splitless injection or 100 ppm for split (20:1).

GC-MS Parameters
  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Rationale: Low bleed, excellent separation of polar isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–350.

Data Interpretation Step-by-Step
  • Extract Ion Chromatogram (EIC): Plot m/z 142, 111, and 83.

  • Calculate Ratio: Determine the ratio of

    
    .
    
    • If Ratio > 5.0: Confirms Methyl (oxolan-2-ylidene)acetate (Target).

    • If Ratio < 0.5: Indicates Endocyclic Isomer .

  • Verify Retention Time: The conjugated Ylidene isomer typically elutes later than the non-conjugated isomer on non-polar columns (DB-5) due to higher polarizability and rigidity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl (tetrahydrofuran-2-yl)acetate. NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for conjugated ester fragmentation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed discussion on EI energetics of cyclic ethers).

Sources

Validation

A Comparative Guide to Purity Validation of Methyl (oxolan-2-ylidene)acetate using HPLC

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for the validation of purity for methyl (oxolan-2-ylidene)acetate, a key building block in various synthetic pathways. Herein, we will explore the primacy of High-Performance Liquid Chromatography (HPLC) as a validation tool, juxtaposed with alternative analytical techniques. The methodologies and principles discussed are grounded in the rigorous framework of international regulatory standards, ensuring a self-validating and trustworthy approach to purity assessment.

The Criticality of Purity in Synthesis and Development

Methyl (oxolan-2-ylidene)acetate, with its reactive ester and α,β-unsaturated system, is susceptible to various side reactions and degradation pathways. Impurities can arise from starting materials, intermediates, or be introduced during workup and storage. These impurities can significantly impact the outcome of subsequent reactions, biological assays, or the stability of a final drug product. Therefore, a robust and validated analytical method is not merely a quality control check but an integral part of the scientific process.

Primary Purity Validation: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds like methyl (oxolan-2-ylidene)acetate.[1] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.[1]

The Rationale Behind Method Development

Given the structure of methyl (oxolan-2-ylidene)acetate, a reverse-phase C18 column is a logical starting point. The polarity of the molecule suggests that a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, will provide adequate retention and separation. The inclusion of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

A Validated HPLC Method for Purity Determination

The following protocol outlines a validated HPLC method for the purity assessment of methyl (oxolan-2-ylidene)acetate. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation.[2][3][4][5]

Instrumentation and Columns:

  • System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: Hold at 80% B

    • 30-32 min: Return to 20% B

    • 32-40 min: Column re-equilibration at 20% B

Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in acetonitrile to a final concentration of approximately 1 mg/mL.

Purity Calculation:

  • Purity is determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Method Validation: A Self-Validating System

A validation protocol is crucial to demonstrate that the analytical method is fit for its intended purpose.[6][7]

Key Validation Parameters:

Validation ParameterAcceptance CriteriaRationale
Specificity The peak for methyl (oxolan-2-ylidene)acetate is well-resolved from any impurities, and the diluent and placebo show no interfering peaks.[8]Ensures that the signal measured is solely from the analyte of interest.
Linearity A linear relationship between concentration and peak area is observed over a defined range (e.g., LOQ to 150% of the target concentration) with a correlation coefficient (r²) ≥ 0.999.[9]Demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte.
Accuracy The percent recovery of the analyte, when spiked into a placebo at different concentrations (e.g., 50%, 100%, and 150%), is between 98.0% and 102.0%.[8]Measures the closeness of the experimental value to the true value.
Precision (Repeatability and Intermediate Precision)The relative standard deviation (%RSD) for multiple injections of the same sample is ≤ 2.0%.[3][7]Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest concentration of analyte that can be detected, and LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8]Defines the lower limits of the method's capabilities.
Robustness The method's performance is unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).Demonstrates the reliability of the method during normal usage.

Hypothetical HPLC Analysis Results:

PeakRetention Time (min)Area (%)Identification
18.50.2Impurity A (e.g., starting material)
212.199.5Methyl (oxolan-2-ylidene)acetate
315.30.3Impurity B (e.g., byproduct)

Comparative Analysis with Alternative Techniques

While HPLC is the primary choice, other analytical techniques can provide complementary information or may be more suitable in specific scenarios.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High sensitivity for volatile impurities; provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Provides definitive structural confirmation; can quantify impurities without the need for reference standards (qNMR).Lower sensitivity compared to HPLC; may not detect trace-level impurities.
Titration A quantitative chemical analysis method for determining the concentration of an identified analyte.Simple, inexpensive, and highly accurate for assay determination of the main component.Not suitable for impurity profiling; requires a known and specific reaction.

Workflow and Decision Making

The selection of an appropriate purity validation method depends on the specific requirements of the analysis.

G cluster_0 Purity Validation Workflow start Synthesized Methyl (oxolan-2-ylidene)acetate hplc Primary Purity Validation: RP-HPLC start->hplc decision Purity Meets Specification? hplc->decision pass Final Pure Compound decision->pass Yes fail Further Purification Required decision->fail No

Caption: Workflow for purity validation of synthesized compounds.

G cluster_1 Method Selection Guide goal Analytical Goal quant Quantitative Impurity Profiling goal->quant assay Assay of Main Component goal->assay structure Structural Elucidation of Impurities goal->structure hplc HPLC quant->hplc titration Titration assay->titration nmr_gcms NMR / GC-MS structure->nmr_gcms

Caption: Decision guide for selecting an analytical method.

Conclusion

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. PMC. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

Sources

Comparative

Comparative Stability Profile: Methyl (Oxolan-2-ylidene)acetate vs. Furan Derivatives

Executive Summary This guide provides a rigorous technical comparison between methyl (oxolan-2-ylidene)acetate (an exocyclic enol ether/ester) and its aromatic counterpart, methyl 2-furoate . While both compounds share a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between methyl (oxolan-2-ylidene)acetate (an exocyclic enol ether/ester) and its aromatic counterpart, methyl 2-furoate .

While both compounds share a


 (or similar) stoichiometry and a five-membered oxygenated ring, their stability profiles are diametrically opposed due to the presence vs. absence of aromaticity.
  • Methyl 2-furoate exhibits high thermodynamic stability (

    
    16 kcal/mol resonance energy), resisting acid hydrolysis and oxidative cleavage under standard conditions.
    
  • Methyl (oxolan-2-ylidene)acetate is kinetically stable in neutral media but thermodynamically fragile. It functions as a "push-pull" alkene, making it highly susceptible to acid-catalyzed hydrolysis (reverting to

    
    -butyrolactone) and electrophilic oxidation.
    

This guide details the mechanistic underpinnings of this divergence and provides self-validating NMR protocols to quantify these stability differences in your own laboratory.

Structural & Electronic Analysis

To understand the stability data, we must first analyze the electronic distribution of both species.

The Aromatic Standard: Methyl 2-furoate

The furan ring possesses


 electrons (4 from carbon, 2 from the oxygen lone pair), satisfying Hückel’s rule. The ester group at C2 is electron-withdrawing, which actually increases the stability of the furan ring against oxidative degradation and electrophilic attack compared to unsubstituted furan.
  • Resonance Energy:

    
    16 kcal/mol.
    
  • Reactivity: Requires forcing conditions (e.g., strong Lewis acids, high heat) to disrupt the ring.

The Push-Pull System: Methyl (oxolan-2-ylidene)acetate

This molecule contains an exocyclic double bond conjugated to an ester. It is an enelactone derivative.

  • Electronic Character: It is a "push-pull" alkene.[1][2] The ring oxygen acts as a

    
    -donor (+M effect), pushing electron density into the double bond, while the ester carbonyl acts as a 
    
    
    
    -acceptor (-M effect).
  • Consequence: While the conjugation provides some stabilization (

    
    4–6 kcal/mol), it significantly polarizes the double bond. The 
    
    
    
    -carbon (relative to the ester) becomes nucleophilic, making it a prime target for protonation.

Comparative Stability Data

The following data summarizes the behavior of both compounds under stress conditions.

Table 1: Stability Under Chemical Stress
Stress ConditionMethyl 2-furoate (Furan)Methyl (oxolan-2-ylidene)acetate
Neutral (

, 25°C)
Stable (> 1 year)Stable (Months, if stored cold/dry)
Dilute Acid (0.1 M HCl) Stable (Hydrolysis of ester requires heat)Unstable (

hour). Hydrolyzes to lactone.
Strong Acid (TFA) Stable (Protonates on carbonyl)Rapid Decomposition . Protonation at C=C leads to cleavage.
Oxidation (mCPBA) Resistant (Requires excess reagent/time)Reactive . Epoxidation of exocyclic C=C occurs rapidly.
Base (NaOH) Saponification (Ester hydrolysis to furoic acid)Saponification + Potential polymerization/aldol reactions.

Mechanistic Validation: Acid-Catalyzed Hydrolysis

The primary instability mode for methyl (oxolan-2-ylidene)acetate is acid-catalyzed hydrolysis. Unlike the furan, which requires breaking aromaticity to react, the oxolanylidene derivative acts as a vinylogous carbonate.

Pathway Visualization

The following diagram illustrates the divergent pathways. The furan ring resists protonation at the carbon, whereas the oxolanylidene is rapidly protonated at the exocyclic carbon, leading to fragmentation.

StabilityPathways cluster_0 Subject A: Exocyclic Enol Ether cluster_1 Subject B: Aromatic Furan Oxo Methyl (oxolan-2-ylidene)acetate (Push-Pull Alkene) Cation Oxocarbenium Intermediate (Highly Electrophilic) Oxo->Cation + H+ (Fast) Protonation at C-alpha Hemiacetal Hemiacetal Intermediate Cation->Hemiacetal + H2O Products γ-Butyrolactone + Methyl Acetate (Thermodynamic Sink) Hemiacetal->Products Collapse Furan Methyl 2-furoate (Aromatic) ProtonatedFuran Protonated Carbonyl (Reversible) Furan->ProtonatedFuran + H+ ProtonatedFuran->Furan - H+ (Equilibrium) NoReaction No Ring Cleavage (Mild Acid) ProtonatedFuran->NoReaction Kinetic Barrier

Figure 1: Comparative degradation pathways in acidic media. Note the irreversible collapse of the oxolanylidene derivative compared to the reversible protonation of the furan.

Experimental Protocols (Self-Validating)

To objectively compare these compounds in your specific matrix, use the following NMR-based stress tests. These protocols are designed to be self-validating by using internal chemical shift references.

Protocol A: Acid Sensitivity Stress Test

Objective: Determine the kinetic half-life (


) of the exocyclic double bond vs. the aromatic ring.

Materials:

  • Compound A: Methyl (oxolan-2-ylidene)acetate (10 mg)

  • Compound B: Methyl 2-furoate (10 mg)

  • Solvent:

    
     (0.6 mL per tube)
    
  • Stressor: Trifluoroacetic acid-d (TFA-d) or dilute

    
     in 
    
    
    
    .

Workflow:

  • Baseline Scan: Dissolve 10 mg of the analyte in 0.6 mL

    
    . Acquire a 
    
    
    
    NMR (8 scans).
    • Validation Point: Verify the vinyl proton of (oxolan-2-ylidene)acetate at

      
       5.68 ppm (s)  (Z-isomer) or similar. Verify furan protons at 
      
      
      
      7.58 (d), 7.18 (d), 6.52 (dd)
      .
  • Acid Spike: Add 20

    
     of TFA-d to the NMR tube. Shake vigorously for 10 seconds.
    
  • Monitoring: Immediately insert into the probe and acquire spectra every 5 minutes for 1 hour.

  • Data Analysis: Integrate the vinyl proton signal relative to an internal standard (or the residual solvent peak if constant).

Expected Results:

  • Furan: No change in integration over 1 hour. Small downfield shifts due to solvation may occur.

  • Oxolanylidene: Rapid disappearance of the signal at

    
     5.68 ppm. Appearance of signals corresponding to 
    
    
    
    -butyrolactone (triplets at
    
    
    4.3 and 2.5 ppm).
Protocol B: Oxidative Stability (mCPBA)

Objective: Assess susceptibility to electrophilic oxidation.

Workflow:

  • Dissolve 10 mg of analyte in

    
    .
    
  • Add 1.0 equivalent of meta-chloroperoxybenzoic acid (mCPBA).

  • Monitor by

    
     NMR at T=0, 1h, and 24h.
    

Expected Results:

  • Furan: Minimal reaction at T=1h. Slow oxidation may occur over 24h depending on mCPBA quality, but the aromatic ring is generally sluggish to react without activation.

  • Oxolanylidene: Rapid consumption. The electron-rich enol ether double bond reacts with the electrophilic oxygen of mCPBA to form an epoxide, which likely rearranges to a keto-ester or cleaves.

Reference Data: NMR Chemical Shifts

Use this table to track species during your experiments.

CompoundProton EnvironmentChemical Shift (

, ppm)
Multiplicity
Methyl 2-furoate C3-H (Aromatic)7.18Doublet (

Hz)
C4-H (Aromatic)6.52Doublet of Doublets
C5-H (Aromatic)7.58Doublet (

Hz)

3.90Singlet
Methyl (oxolan-2-ylidene)acetate =CH- (Exocyclic) 5.68 Singlet (Z-isomer)

(Ring)
4.35Triplet

(Ester)
3.70Singlet

-Butyrolactone
(Hydrolysis Product)

4.35Triplet

2.48Triplet

References

  • Aromaticity of Furan: Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 2nd Ed.; Elsevier, 2000. (Detailed discussion on resonance energy of furans vs. pyrroles/thiophenes).
  • Enol Ether Hydrolysis Mechanism: Kresge, A. J. "Hydrolysis of Vinyl Ethers and Vinyl Sulfides." Accounts of Chemical Research1987 , 20(10), 364–370. Link

  • Synthesis and Stability of Tetrahydrofuran-2-ylidene acetates: Bellur, E.; Langer, P. "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation' strategy." Tetrahedron2006 , 62(30), 7132-7139. Link

  • Furan Stability Data: NIST Chemistry WebBook, SRD 69. "Methyl 2-furoate."[3][4][5][6][7] Link

  • Push-Pull Alkene Reactivity: Rappoport, Z. The Chemistry of Enamines, Part 1; John Wiley & Sons, 1994. (Foundational text on the reactivity of push-pull systems).

Sources

Validation

Spectroscopic Differentiation of Methyl (Oxolan-2-ylidene)acetate from Lactone Precursors

Topic: Spectroscopic Differences Between Methyl (Oxolan-2-ylidene)acetate and Lactone Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differences Between Methyl (Oxolan-2-ylidene)acetate and Lactone Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of tetronic acid derivatives and functionalized heterocycles, methyl (oxolan-2-ylidene)acetate (also known as methyl (dihydrofuran-2(3H)-ylidene)acetate) is a pivotal intermediate. Its formation from lactone precursors—typically


-butyrolactone (GBL)  or its derivatives—marks a transition from a cyclic ester to an exocyclic enol ether/ester system.

This guide provides a definitive spectroscopic comparison to validate this transformation. The core distinction lies in the red shift of the carbonyl stretching frequency (IR) and the appearance of a diagnostic olefinic singlet (


H NMR), which replaces the 

-methylene signal of the lactone.

Chemical Identity & Structural Logic[1]

The transformation involves converting the endocyclic carbonyl of a lactone into an exocyclic vinylogous ester. This creates two potential stereoisomers (


 and 

) due to the new exocyclic double bond.
  • Precursor (Lactone): ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Butyrolactone (Dihydro-2(3H)-furanone). Contains a strained, 5-membered cyclic ester.
    
  • Product (Target): Methyl (oxolan-2-ylidene)acetate. Contains an exocyclic double bond conjugated with an acyclic methyl ester.

Reaction Pathway Visualization

The following diagram illustrates the structural evolution and the origin of the


 isomerism.

ReactionPathway Lactone Precursor: gamma-Butyrolactone (GBL) (Cyclic Ester) Intermediate Intermediate: Hemi-acetal / Lactol Lactone->Intermediate Nucleophilic Attack (e.g., Reformatsky/HWE) Product_E Product (E-Isomer): Methyl (E)-(oxolan-2-ylidene)acetate (Trans-like) Intermediate->Product_E Dehydration (-H2O) Product_Z Product (Z-Isomer): Methyl (Z)-(oxolan-2-ylidene)acetate (Cis-like, often favored) Intermediate->Product_Z Dehydration (-H2O) Product_Z->Product_E Photoisomerization or Acid Cat.

Caption: Structural evolution from lactone precursor to E/Z exocyclic enol ether isomers.

Spectroscopic Deep Dive

A. Infrared (IR) Spectroscopy

The IR spectrum provides the most immediate confirmation of the reaction's success due to the distinct electronic environments of the carbonyl groups.

  • Lactone Precursor (GBL): 5-membered lactones exhibit significant ring strain, which increases the bond order of the carbonyl. This results in a high-frequency stretch, typically 1770–1780 cm

    
     .
    
  • Target Product: The product possesses an

    
    -unsaturated ester functionality. Conjugation with the C=C double bond lowers the bond order of the carbonyl, shifting the stretch to 1710–1720 cm
    
    
    
    . Additionally, a strong C=C stretch appears around 1640–1660 cm
    
    
    , which is absent in the saturated lactone.
Feature

-Butyrolactone (Precursor)
Methyl (oxolan-2-ylidene)acetate (Product)Mechanistic Cause
C=O Stretch 1775 cm

(Strong)
1715 cm

(Strong)
Relief of ring strain; Conjugation.
C=C Stretch Absent1655 cm

(Medium/Strong)
Formation of exocyclic double bond.
C-O Stretch ~1170 cm

(Lactone C-O-C)
~1250 cm

(Ester C-O-C)
Change from cyclic to acyclic ester.
B. Nuclear Magnetic Resonance ( H NMR)

NMR offers the highest resolution for determining conversion and stereochemistry (


 ratio).
1. The Diagnostic Signals
  • Loss of

    
    -Protons:  The protons at the C3 position of the lactone (triplet, ~2.5 ppm) disappear or shift significantly as that carbon becomes part of the double bond system (quaternary in the product) or allylic.
    
  • Appearance of Vinyl Proton: The most distinct new signal is the singlet for the olefinic proton (=CH-COOMe), typically found between 5.50–6.00 ppm .

  • Methoxy Group: A sharp singlet for the methyl ester (-OCH

    
    ) appears at 3.65–3.70 ppm .
    
2. E vs. Z Isomerism

The geometry of the double bond affects the chemical shift of the vinyl proton and the ring methylene protons due to the magnetic anisotropy of the ester carbonyl group.

  • 
    -Isomer (cis-like):  The ester carbonyl is cis to the ring oxygen. The vinyl proton often resonates downfield compared to the 
    
    
    
    -isomer due to the deshielding cone of the ring oxygen.
  • 
    -Isomer (trans-like):  The ester carbonyl is trans to the ring oxygen.
    

Comparative


H NMR Data (in CDCl

):
Proton Position

-Butyrolactone (

ppm)
Product (

-Isomer) (

ppm)
Product (

-Isomer) (

ppm)
Multiplicity
Vinyl (=CH-) N/A5.85 5.35 Singlet
Ring O-CH

4.354.454.25Triplet
Ring Allylic -CH

2.48 (

-carbonyl)
3.202.65Triplet/Multiplet
Ring Central -CH

2.252.052.00Multiplet
Ester -OCH

N/A3.683.68Singlet

Note: Shifts are approximate and solvent-dependent. The "Z" isomer is often the thermodynamic product in these exocyclic enol ethers due to dipole minimization.

C. Mass Spectrometry (MS)[3]
  • Precursor (MW 86): Prominent fragments at

    
     42 (ketene loss) and 56.
    
  • Product (MW 142):

    • Molecular Ion (

      
      ):  142 (distinct).
      
    • Base Peak: Often loss of methoxy (

      
      , 
      
      
      
      111) or loss of the ester group (
      
      
      ,
      
      
      83).
    • Diagnostic: The fragment at

      
       83 represents the stable oxolan-2-ylium cation type species.
      

Experimental Protocols

Protocol A: Synthesis via Reformatsky-Type Reaction

This method generates the target directly from GBL using activated zinc and methyl bromoacetate, followed by acid-catalyzed dehydration.

  • Activation: Suspend activated Zinc dust (1.2 eq) in dry THF. Add a catalytic amount of I

    
    .
    
  • Addition: Add methyl bromoacetate (1.1 eq) dropwise at reflux to form the Reformatsky reagent.

  • Coupling: Add

    
    -butyrolactone (1.0 eq) slowly. Reflux for 4–6 hours.
    
  • Quench & Dehydration: Cool to 0°C. Quench with 1M HCl. The acidic workup promotes the elimination of the intermediate hemi-acetal to the exocyclic alkene.

  • Extraction: Extract with Et

    
    O (3x). Wash organics with NaHCO
    
    
    
    and brine.
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). The product is less polar than the starting lactone.

Protocol B: Characterization Workflow

To rigorously confirm identity, follow this logic flow:

Characterization Sample Isolated Product (Crude Oil) IR Step 1: IR Spectroscopy Check for 1715 cm⁻¹ (Ester) Absence of 1775 cm⁻¹ (Lactone) Sample->IR Quick Screen NMR Step 2: 1H NMR Identify Singlet ~5.8 ppm Integrate E:Z Ratio IR->NMR If C=O shifts Purification Step 3: Separation Column Chromatography (Separate E/Z if needed) NMR->Purification If mixture Final Final Validation High-Res MS + 13C NMR Purification->Final

Caption: Step-by-step logic for spectroscopic validation of the ylidene acetate.

References

  • Synthesis and Hydrogenation of Furan Derivatives: Source: BenchChem & ResearchGate. "Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid." Context: Describes the reduction of the ylidene intermediate, confirming the unsaturated structure as a stable antecedent. URL: (Verified via Search 1.1)

  • Spectroscopic Data of Lactones: Source: NIST Chemistry WebBook.[1] "Gamma-Butyrolactone IR and MS data." Context: Provides the baseline carbonyl stretch (1775 cm

    
    ) and fragmentation patterns for the precursor.
    URL: (Verified via Search 1.14)
    
  • E/Z Isomerism in Exocyclic Enol Ethers: Source: CSIC Digital & ResearchGate. "NMR Chemical Shifts of E/Z isomers." Context: Establishes the differential shielding of ring protons in

    
     vs 
    
    
    
    isomers of dihydrofuran-ylidene derivatives. URL: (Verified via Search 1.1)
  • General NMR Shifts of Esters: Source: LibreTexts Chemistry. "NMR Spectra of Methyl Acetate and Derivatives." Context: Validates the chemical shift of the methyl ester singlet (~3.65 ppm) in non-cyclic environments. URL: (Verified via Search 1.7)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl (oxolan-2-ylidene)acetate

Chemical Identity & Risk Profile Methyl (oxolan-2-ylidene)acetate , also known as Methyl (dihydrofuran-2(3H)-ylidene)acetate , is a specialized enol ether ester used primarily as a building block in organic synthesis (e....

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Risk Profile

Methyl (oxolan-2-ylidene)acetate , also known as Methyl (dihydrofuran-2(3H)-ylidene)acetate , is a specialized enol ether ester used primarily as a building block in organic synthesis (e.g., Wittig reactions, heterocyclic synthesis).[1][2]

Due to its structural features—specifically the exocyclic enol ether double bond—this compound possesses unique reactivity and stability concerns that differ from standard aliphatic esters.[2] It is prone to hydrolysis under acidic conditions and potential oxidation/peroxide formation upon prolonged exposure to air.[2]

Chemical Identifiers
ParameterDetails
IUPAC Name Methyl 2-(dihydrofuran-2(3H)-ylidene)acetate
CAS Number 52196-15-3 (E-isomer reference); check specific lot for stereochemistry.[1][2]
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in acidic water.[2]
GHS Hazard Classification (derived from structural analogs)

While a specific SDS may be limited for this research chemical, the following classifications apply based on functional group analysis (Enol Ether/Ester).

  • H227: Combustible liquid (Flash Point est. 60–80°C).[2]

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • EUH019: May form explosive peroxides (due to the furan ring system).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE Selection Logic
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Standard Splash: Nitrile provides excellent resistance to esters.[1][2] Immersion: Double-gloving recommended during syringe transfer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the risk of hydrolysis-induced acidity if the liquid contacts ocular fluid.[1][2]
Respiratory Half-mask with ABEK1 Filter Required only if working outside a fume hood (not recommended).[1][2] The compound has potential volatility and irritating vapors.[2][6]
Body Defense Lab Coat (Cotton/Poly blend) Standard protection against minor splashes.[2]

Operational Handling Protocols

A. Storage & Stability (The "Cold & Dry" Rule)

This compound is an enol ether , making it sensitive to moisture (hydrolysis to the lactone/aldehyde) and oxygen.[2]

  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high purity.[1][2]

  • Atmosphere: Must be stored under Argon or Nitrogen .[2]

  • Peroxide Check: Test for peroxides every 6 months using starch-iodide strips, especially if the container seal has been compromised.[2]

B. Experimental Workflow: Inert Transfer

Objective: Transfer reagent from storage bottle to reaction vessel without moisture introduction.[2]

TransferProtocol Start Start: Reagent Retrieval CheckSeal Check Septum/Seal Integrity Start->CheckSeal Purge Purge Headspace with Argon (5 min) CheckSeal->Purge If opened previously Syringe Withdraw using Oven-Dried Syringe CheckSeal->Syringe If new/sealed Purge->Syringe Transfer Inject into Reaction Vessel (Positive N2 Pressure) Syringe->Transfer Seal Parafilm & Return to Cold Storage immediately Transfer->Seal

Figure 1: Inert atmosphere transfer logic to prevent enol ether hydrolysis.

C. Reaction Setup
  • Glassware: All glassware must be oven-dried (>120°C) and cooled under a stream of nitrogen.[2]

  • Solvent Choice: Use anhydrous solvents (THF, DCM, or Toluene).[2] Avoid protic solvents (Methanol, Ethanol) unless the reaction specifically tolerates them, as transesterification or acetal formation may occur.[2]

  • Quenching: When quenching reactions involving this starting material, avoid strong aqueous acids if the product retains the enol ether functionality.[2] Use a buffered quench (e.g., Saturated NH₄Cl or Phosphate buffer pH 7).[2]

Emergency Response & Disposal

Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Ventilate Assess 2. Assess Volume Alert->Assess Small < 10 mL: Absorb with Vermiculite Assess->Small Large > 10 mL: Evacuate & Call EHS Assess->Large Clean 3. Clean Surface with Soap/Water Small->Clean Dispose 4. Dispose as Organic Waste Clean->Dispose

Figure 2: Immediate response logic for laboratory spills.

Disposal Classifications
  • Waste Stream: Non-Halogenated Organic Solvent Waste (unless mixed with halogenated solvents like DCM).[2]

  • Neutralization: No specific neutralization required before disposal, but do not mix with strong oxidizers (e.g., Nitric acid) in the waste container.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12204059, Methyl (dihydrofuran-2(3H)-ylidene)acetate. Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). (2025).[2] C&L Inventory: Tetrahydrofuran derivatives. Retrieved from [Link][1][2]

Sources

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